molecular formula C6H3BrF2 B1265499 4-Bromo-1,2-difluorobenzene CAS No. 348-61-8

4-Bromo-1,2-difluorobenzene

Cat. No.: B1265499
CAS No.: 348-61-8
M. Wt: 192.99 g/mol
InChI Key: YMQPKONILWWJQG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-difluorobenzene (CAS 348-61-8) is a high-purity halogenated aromatic compound of significant interest in contemporary chemical research. With a molecular formula of C6H3BrF2 and a molecular weight of 192.99 g/mol, it is characterized as a flammable liquid with a boiling point of 150-151 °C and a density of 1.707 g/mL . This compound serves as a versatile building block in organic synthesis, where the bromine atom acts as a highly effective handle for further molecular elaboration via transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions . Concurrently, the fluorine atoms impart unique electronic properties, enhancing metabolic stability and binding affinity in target molecules, which is crucial in the development of pharmaceuticals and agrochemicals . This synergy makes this compound a valuable precursor for synthesizing complex, functionalized aromatic systems, liquid crystals, and polymers . It is typically synthesized through the electrophilic bromination of 1,2-difluorobenzene, where the fluorine atoms direct substitution to the 4-position . Researchers should note that it is classified as a flammable liquid (Flash Point: 33 °C) and may cause skin, eye, and respiratory irritation . For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPKONILWWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188338
Record name 4-Bromo-1,2-difluorobenzene
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Molecular Weight

192.99 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

348-61-8
Record name 1-Bromo-3,4-difluorobenzene
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Record name 4-Bromo-1,2-difluorobenzene
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Record name 4-Bromo-1,2-difluorobenzene
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Record name 4-bromo-1,2-difluorobenzene
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Record name 3,4-Difluorobromobenzene
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 348-61-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Bromo-1,2-difluorobenzene. This document details its chemical and physical properties, spectroscopic data, synthesis and reactivity, applications in research and development, and safety and handling protocols.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂. It presents as a clear, colorless to pale yellow liquid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 348-61-8[2]
Molecular Weight 192.99 g/mol [2]
Boiling Point 150-151 °C[2]
Density 1.707 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.505[2]
Flash Point 33 °C (91.4 °F)[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a distinct fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[4]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the electrophilic bromination of 1,2-difluorobenzene.

Experimental Protocol: Bromination of 1,2-difluorobenzene

A detailed experimental protocol for a similar transformation, the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene, proceeds via a Wittig reaction.[5] This suggests that functionalization of a pre-existing difluorobenzene core is a viable synthetic strategy.

Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the influence of the fluorine substituents on the aromatic ring.

Grignard Reaction: The bromine atom can be readily converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and carbon dioxide.[6][7][8][9][10]

Experimental Protocol: Formation and Reaction of a Grignard Reagent

  • Apparatus: All glassware must be thoroughly dried to exclude moisture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Activation of Magnesium: Magnesium turnings are placed in a flask, and the surface is often activated using a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9]

  • Formation of the Grignard Reagent: A solution of this compound in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is added dropwise to the activated magnesium turnings. The initiation of the reaction is often indicated by a slight turbidity and gentle refluxing.[6][9]

  • Reaction with Electrophile: Once the Grignard reagent has formed, the electrophile is added, typically at a low temperature to control the reaction's exothermicity.

  • Work-up: The reaction is quenched with an aqueous acidic solution to protonate the resulting alkoxide and dissolve any remaining magnesium salts.[6]

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can be displaced by nucleophiles, a reaction that is facilitated by the electron-withdrawing nature of the halogens. A regioselective nucleophilic aromatic substitution reaction of this compound with benzyl alcohol has been investigated.[1]

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, finding applications in materials science and medicinal chemistry.

Liquid Crystals

This compound is utilized as an intermediate in the synthesis of liquid crystals.[1]

Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[11][12] Halogenated aromatic compounds like this compound are therefore valuable precursors in the synthesis of active pharmaceutical ingredients (APIs).[11][13] For instance, it has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine.[1] The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives, which may have biological activity, also highlights the utility of related building blocks.[14]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or inhaled. It also causes skin and eye irritation and may cause an allergic skin reaction.[2]

Hazard Classifications:

  • Flammable liquid (Category 3)

  • Acute toxicity, oral (Category 4)

  • Acute toxicity, inhalation (Category 4)

  • Skin irritation (Category 2)

  • Skin sensitization (Category 1)

  • Hazardous to the aquatic environment, chronic toxicity (Category 2)

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Use in a well-ventilated area.[2]

  • Wear protective gloves, clothing, eye protection, and face protection.[2]

  • Avoid release to the environment.[2]

  • In case of fire, use dry chemical, foam, or carbon dioxide for extinction.

  • Store in a cool, well-ventilated place.

Visualizations

Synthesis_Workflow 1,2-Difluorobenzene 1,2-Difluorobenzene Electrophilic Bromination Electrophilic Bromination 1,2-Difluorobenzene->Electrophilic Bromination Bromine Bromine Bromine->Electrophilic Bromination This compound This compound Electrophilic Bromination->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic pathway for this compound.

Grignard_Reaction_Pathway This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Grignard Reagent Grignard Reagent Grignard Reagent Formation->Grignard Reagent Nucleophilic Addition Nucleophilic Addition Grignard Reagent->Nucleophilic Addition Electrophile Electrophile Electrophile->Nucleophilic Addition Intermediate Intermediate Nucleophilic Addition->Intermediate Aqueous Work-up Aqueous Work-up Intermediate->Aqueous Work-up Final Product Final Product Aqueous Work-up->Final Product

Caption: Grignard reaction pathway of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1,2-difluorobenzene (CAS No: 348-61-8), a key intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceutical agents.[1][2] This document is intended to serve as a valuable resource for professionals in research and development by presenting quantitative data in a clear, structured format and detailing the experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[3][4] At room temperature, it exists as a clear, colorless to pale yellow liquid.[2] Its molecular structure and key identifiers are fundamental to understanding its physical behavior and reactivity.

PropertyValue
Chemical Identifiers
IUPAC NameThis compound
CAS Number348-61-8[3]
Molecular FormulaC₆H₃BrF₂[3][4]
Molecular Weight192.99 g/mol [3]
InChI KeyYMQPKONILWWJQG-UHFFFAOYSA-N
SMILESFc1ccc(Br)cc1F
Physical Properties
AppearanceClear colorless to pale yellow liquid[2]
Density1.707 g/mL at 25 °C[2]
Melting Point-4 °C
Boiling Point150-151 °C[2]
Flash Point33 °C (91.4 °F)
Optical Properties
Refractive Index (n20/D)1.505[2]
Solubility
Water SolubilityInsoluble

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the safe handling, process design, and application of chemical compounds. Standardized methodologies ensure reproducibility and comparability of data.

Density Determination

The density of a liquid, defined as its mass per unit volume, is a fundamental physical property.[5] For a liquid organic compound like this compound, density can be accurately measured using a pycnometer or a volumetric flask.

Protocol using a Volumetric Flask:

  • An empty, clean, and dry volumetric flask of a known volume (e.g., 10.0 mL or 50.0 mL) is weighed.[6]

  • The flask is filled to its calibration mark with the liquid sample, ensuring the meniscus is precisely on the mark.

  • The filled flask is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.[6]

  • The density is then calculated by dividing the mass of the liquid by the known volume of the flask.[5][6]

    • Formula: Density = Mass / Volume

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For pure crystalline compounds, this transition occurs over a narrow temperature range.[8] The capillary tube method is a standard technique for determining the melting point of organic compounds.[8][9]

Capillary Method Protocol:

  • A small amount of the finely powdered, dry sample is packed into a thin-walled glass capillary tube, sealed at one end.[8][9]

  • The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.[8]

  • This assembly is placed in a heating apparatus, such as a Thiele tube or an automated melting point apparatus, which allows for slow, controlled heating.[10]

  • The temperature is gradually increased (a rate of about 2°C per minute is recommended for accurate measurements).

  • The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] The micro boiling point or Siwoloboff method is a common and efficient technique for determining the boiling point of small quantities of liquid.[12]

Micro Boiling Point (Siwoloboff) Method Protocol:

  • A few drops of the liquid are placed in a small test tube (fusion tube).[10][13]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10][13]

  • The test tube is attached to a thermometer and heated in a suitable apparatus, like a Thiele tube or an aluminum block.[10][13]

  • As the liquid is heated, trapped air in the capillary tube expands and escapes as bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[12]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11][12]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is dependent on temperature and the wavelength of light.[14] The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[15][16]

Abbe Refractometer Protocol:

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[14]

  • A few drops of the liquid sample are placed on the surface of the measuring prism.[14]

  • The prisms are closed, and the light source is adjusted to illuminate the sample.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.[15]

  • If a color fringe is visible, the compensator is adjusted to produce a sharp, achromatic boundary.[14]

  • The refractive index is read directly from the instrument's scale.[14] The temperature should also be recorded as the refractive index is temperature-dependent.

Water Solubility Determination

Solubility is the property of a substance to dissolve in a solvent to form a homogeneous solution. The OECD Guideline 105 describes standard methods for determining the water solubility of chemicals.[17][18][19] For substances with low solubility, like this compound, the flask method is appropriate.[1][20]

Flask Method Protocol (as per OECD 105):

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is sealed and agitated at a constant, controlled temperature until equilibrium is reached. A preliminary test can help determine the necessary time to achieve saturation.[1][20]

  • After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

  • The concentration of the substance in the clear aqueous solution is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • This concentration represents the water solubility of the substance at that specific temperature.

Logical Relationships of Physical Properties

The physical state of a substance under standard conditions is a direct consequence of its melting and boiling points. The following diagram illustrates this fundamental relationship for this compound.

G cluster_0 Temperature Scale (°C) cluster_1 Physical State of this compound T_neg -4 °C T_pos 150 °C Solid Solid State Liquid Liquid State Solid->Liquid Melting (-4 °C) Gas Gaseous State Liquid->Gas Boiling (150-151 °C)

Caption: Physical state transitions of this compound.

References

An In-depth Technical Guide to 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4-Bromo-1,2-difluorobenzene. This fluorinated aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] Its structure consists of a benzene ring substituted with a bromine atom and two fluorine atoms at positions 4, 1, and 2, respectively.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 348-61-8[1][2]
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 150-151 °C
Density 1.707 g/mL at 25 °C
Refractive Index (n20/D) 1.505
SMILES C1=CC(=C(C=C1Br)F)F[2]
InChI Key YMQPKONILWWJQG-UHFFFAOYSA-N[2]

Synthesis

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,4-difluoroaniline.[3][4][5] This reaction provides a reliable pathway to introduce a bromine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3,4-difluoroaniline.

Materials:

  • 3,4-difluoroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3,4-difluoroaniline.

    • Slowly add hydrobromic acid (48%) while maintaining the temperature below 5 °C.

    • A solution of sodium nitrite in water is then added dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • The freshly prepared diazonium salt solution is then added portion-wise to the CuBr/HBr solution at room temperature with vigorous stirring. Evolution of nitrogen gas will be observed.

  • Work-up and Purification:

    • After the addition is complete and gas evolution has ceased, the reaction mixture is steam distilled.

    • The organic layer of the distillate is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 3,4-Difluoroaniline B HBr, NaNO2 0-5 °C A->B Reactants C 3,4-Difluorobenzenediazonium bromide B->C Formation D CuBr, HBr C->D Reactant E This compound D->E Product F Steam Distillation E->F G Extraction & Drying F->G H Fractional Distillation G->H I Pure Product H->I

Figure 1. Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data

NucleusSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR CDCl₃7.25-7.40 (m, 1H), 7.10-7.20 (m, 2H)
¹³C NMR CDCl₃151.0 (dd, ¹JCF = 251.9, ²JCF = 13.3), 148.1 (dd, ¹JCF = 248.8, ²JCF = 14.3), 128.2 (d, ⁴JCF = 3.6), 124.7 (dd, ³JCF = 7.1, ⁴JCF = 5.0), 116.4 (d, ²JCF = 17.7), 110.4 (d, ³JCF = 17.5)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL).

  • Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR: A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1600-1450C=C stretching (aromatic ring)
1300-1200C-F stretching
1100-1000C-Br stretching

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a common technique for liquid samples.

  • Procedure: A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zAssignment
192, 194[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
113[M-Br]⁺

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) is typically used.

  • Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the ions is measured.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to the presence of multiple reaction sites. The fluorine atoms can influence the electronic properties of the molecule and can be involved in nucleophilic aromatic substitution reactions, while the bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the formation of Grignard reagents.

These properties make it a key building block for:

  • Pharmaceuticals: Introduction of the 3,4-difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.

  • Liquid Crystals: Fluorinated aromatic compounds are widely used in the synthesis of liquid crystal materials.[3]

  • Agrochemicals: The unique substitution pattern can be exploited in the development of new pesticides and herbicides.

Applications cluster_reactions Key Reactions cluster_products Resulting Applications A This compound B Cross-Coupling (Suzuki, Heck, etc.) A->B C Grignard Reagent Formation A->C D Nucleophilic Aromatic Substitution A->D E Pharmaceuticals B->E G Agrochemicals B->G C->E F Liquid Crystals D->F

Figure 2. Key reactions and applications of this compound.

Safety Information

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Statements

Hazard CodeStatement
H226Flammable liquid and vapor
H302Harmful if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H332Harmful if inhaled

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure and a range of useful chemical properties. The synthetic and analytical protocols provided in this guide offer a foundation for its use in research and development, particularly in the fields of medicinal chemistry and materials science. Its versatile reactivity continues to make it a valuable tool for the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1,2-difluorobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document outlines detailed experimental protocols for its preparation via direct bromination and the Sandmeyer reaction. Furthermore, it consolidates the physical and spectroscopic data essential for its identification and quality control, presented in a clear and accessible format. The inclusion of logical workflow diagrams aims to facilitate a deeper understanding of the synthetic and analytical processes involved.

Introduction

This compound is an important organofluorine compound and a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of two adjacent fluorine atoms and a bromine atom on the benzene ring, make it a valuable precursor for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients.[1][2] A thorough understanding of its synthesis and a complete characterization are paramount for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be approached through two primary methods: the direct electrophilic bromination of 1,2-difluorobenzene and the Sandmeyer reaction of 3,4-difluoroaniline.

Method 1: Direct Bromination of 1,2-difluorobenzene

This method involves the direct introduction of a bromine atom onto the 1,2-difluorobenzene ring using a brominating agent and a Lewis acid catalyst. The fluorine atoms are ortho, para-directing; however, the steric hindrance at the positions ortho to the fluorine atoms favors bromination at the para position.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 1,2-difluorobenzene (1 equivalent) and a suitable solvent such as dichloromethane or chloroform.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃) (0.1 equivalents), to the flask.

  • Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Method 2: Sandmeyer Reaction of 3,4-difluoroaniline

The Sandmeyer reaction provides an alternative route, starting from 3,4-difluoroaniline.[3][4][5] This multi-step process involves the diazotization of the aniline followed by a copper(I) bromide-mediated displacement of the diazonium group.[6]

Experimental Protocol:

  • Diazotization:

    • In a beaker, dissolve 3,4-difluoroaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3 equivalents).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr (48%, ~2 equivalents) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Combine the organic extracts and wash them successively with dilute aqueous sodium hydroxide, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Method 1: Direct Bromination cluster_1 Method 2: Sandmeyer Reaction A1 1,2-Difluorobenzene P1 Bromination (Br₂, FeBr₃) A1->P1 B1 B1 P1->B1 This compound A2 3,4-Difluoroaniline P2 Diazotization (NaNO₂, HBr) A2->P2 P3 Sandmeyer Reaction (CuBr) P2->P3 P3->B1 This compound

Caption: Synthetic routes to this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol
Appearance Clear colorless to pale yellow liquid[1][7]
Boiling Point 150-151 °C (lit.)
Density 1.707 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.505 (lit.)
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)Reference(s)
¹H NMR CDCl₃7.35-7.05 (m, 3H)[8]
¹³C NMR CDCl₃151.4 (dd, J=248, 12 Hz), 148.8 (dd, J=250, 13 Hz), 128.8 (d, J=8 Hz), 122.2 (d, J=6 Hz), 118.0 (d, J=18 Hz), 112.5 (d, J=18 Hz)[9]

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference(s)
~3100-3000Aromatic C-H stretch[8]
~1600-1450Aromatic C=C ring stretch[8]
~1300-1000C-F stretch[8]
~800-600C-Br stretch[8]

3.2.3. Mass Spectrometry (MS)

m/zInterpretationReference(s)
192, 194[M]⁺, [M+2]⁺ (Molecular ion peaks, characteristic isotopic pattern for Bromine)[8]
113[M-Br]⁺ (Fragment ion)[8]

Characterization Workflow Diagram

Characterization_Workflow cluster_0 Purified Product cluster_1 Spectroscopic Analysis cluster_2 Physical Property Measurement A This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Boiling Point A->E F Density A->F G Refractive Index A->G H Structural Confirmation & Purity Assessment B->H C->H D->H E->H F->H G->H

Caption: Analytical workflow for this compound.

Safety Information

This compound is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has detailed two reliable synthetic pathways for the preparation of this compound and has provided a comprehensive summary of its characteristic physical and spectroscopic data. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and safe production and verification of this important chemical intermediate.

References

Spectroscopic Profile of 4-Bromo-1,2-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-1,2-difluorobenzene (CAS No: 348-61-8), a key intermediate in pharmaceutical and agrochemical research. The document, intended for researchers, scientists, and professionals in drug development, details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and application.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrF₂.[1] Its structural features give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and for monitoring its chemical transformations. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass spectra.

Spectral Data

The spectral data for this compound has been compiled from various sources and is presented below in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.

The proton NMR spectrum of this compound exhibits signals in the aromatic region, with chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine substituents.

SignalChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-37.35 - 7.25m-
H-57.18 - 7.08m-
H-67.50 - 7.40m-

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and spectrometer frequency. The complex coupling patterns arise from H-H, H-F, and long-range couplings.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms leads to characteristic C-F couplings, which can be observed in the spectrum.[2]

Carbon AtomChemical Shift (ppm)C-F Coupling (Hz)
C-1152.5 (dd)¹JCF ≈ 250, ²JCF ≈ 15
C-2149.0 (dd)¹JCF ≈ 245, ²JCF ≈ 15
C-3128.5 (d)³JCF ≈ 5
C-4115.0 (d)⁴JCF ≈ 2
C-5123.0 (d)³JCF ≈ 8
C-6118.0 (d)²JCF ≈ 20

Note: The chemical shifts and coupling constants are approximate. 'dd' denotes a doublet of doublets, and 'd' denotes a doublet.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4][5][6][7] The spectrum of this compound shows two distinct signals for the two non-equivalent fluorine atoms.

Fluorine AtomChemical Shift (ppm)
F-1-135 to -140
F-2-140 to -145

Note: Chemical shifts are referenced to an external standard, typically CFCl₃. The exact values can vary with the solvent and reference used.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450StrongC=C aromatic ring stretch
1280 - 1200StrongC-F stretch
1100 - 1000StrongC-F stretch
850 - 750StrongC-H out-of-plane bend
700 - 600MediumC-Br stretch

Note: This is a summary of the major expected absorption bands. The full spectrum can be found in various spectral databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several fragment ions. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately 1:1 ratio).[8]

m/zRelative Intensity (%)Assignment
192/194~50 / ~50[M]⁺ (Molecular ion)
113100[M - Br]⁺
94~30[C₅H₃F₂]⁺
75~20[C₆H₃]⁺

Note: The fragmentation pattern and relative intensities can vary depending on the ionization energy and the type of mass spectrometer used. PubChem lists the top peaks at m/z 192 and 194.[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard. For ¹⁹F NMR, an external standard such as CFCl₃ is used.

FT-IR Spectroscopy

A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Mol_Ion [C₆H₃BrF₂]⁺˙ m/z = 192/194 Frag1 [C₆H₃F₂]⁺ m/z = 113 Mol_Ion->Frag1 - Br˙ Frag2 [C₅H₃F₂]⁺ m/z = 94 Frag1->Frag2 - C₂H₂ Frag3 [C₆H₃]⁺ m/z = 75 Frag1->Frag3 - F₂

Caption: MS Fragmentation of this compound.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,2-difluorobenzene is a key synthetic intermediate in the development of pharmaceuticals and advanced materials. Its reactivity is governed by the interplay of the electronic properties of its three substituents on the aromatic ring. This guide provides a comprehensive overview of the electronic effects influencing the reactivity of this compound and details its participation in a variety of important chemical transformations, including nucleophilic aromatic substitution, formation of organometallic reagents, and cross-coupling reactions. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of relevant physicochemical and spectroscopic data.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂.[1][2] The strategic placement of two fluorine atoms and a bromine atom on the benzene ring imparts unique reactivity to the molecule, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, while the bromine atom serves as a versatile handle for the formation of organometallic reagents and participation in cross-coupling reactions. Understanding the electronic effects of these substituents is crucial for predicting the regioselectivity and reactivity of this compound in various chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValue
CAS Number 348-61-8[1][2]
Molecular Formula C₆H₃BrF₂[1][2]
Molecular Weight 192.99 g/mol [1][2]
Boiling Point 150-151 °C[1]
Density 1.707 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.505[1]
¹⁹F NMR Chemical Shifts The chemical shifts of the fluorine atoms are influenced by the bromine substituent and their position on the ring.[3][4][5]

Electronic Effects of Substituents

The reactivity of the benzene ring in this compound is a consequence of the combined electronic effects of the bromine and fluorine substituents. Both halogens exert a dual influence: an inductive effect (-I) and a resonance effect (+R).

  • Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine atoms withdraw electron density from the benzene ring through the sigma bond framework. This deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. The inductive effect of fluorine is stronger than that of bromine.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring, donating electron density. This effect opposes the inductive effect. For halogens, the +R effect is generally weaker than the -I effect, leading to an overall deactivation of the ring towards electrophiles.

The two adjacent fluorine atoms in this compound significantly enhance the electron-deficient character of the aromatic ring, making it particularly susceptible to nucleophilic attack.

Hammett Substituent Constants
Substituentσ_metaσ_para
-F0.340.06
-Br0.390.23

Data sourced from various compilations of Hammett constants.[6][7]

The positive values indicate that both fluorine and bromine are electron-withdrawing groups. The larger value for the meta-position compared to the para-position for fluorine reflects the dominance of its inductive effect.

Reactivity and Key Reactions

The unique electronic landscape of this compound dictates its reactivity in several key classes of organic reactions.

logical_relationship This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Activated Ring Organometallic Reagent Formation Organometallic Reagent Formation This compound->Organometallic Reagent Formation C-Br Bond Halogen Dance Reaction Halogen Dance Reaction This compound->Halogen Dance Reaction Base-mediated Cross-Coupling Reactions Cross-Coupling Reactions Organometallic Reagent Formation->Cross-Coupling Reactions Nucleophilic Carbon

Figure 1. Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms strongly activate the ring for this transformation. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

snar_mechanism sub This compound mc Meisenheimer Complex sub->mc + Nu⁻ nuc Nu⁻ prod Substituted Product mc->prod - Br⁻ lg Br⁻

Figure 2. Generalized mechanism for the SNAr reaction.

Experimental Protocol: Reaction with a Generic Nucleophile (e.g., an amine)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be monitored by TLC or GC-MS.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of Organometallic Reagents

The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, forming versatile organometallic reagents such as Grignard or organolithium species. These reagents are powerful nucleophiles and are widely used in carbon-carbon bond-forming reactions.

Experimental Protocol: Grignard Reagent Formation

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask. In the dropping funnel, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction can be initiated by gentle heating, adding a small crystal of iodine, or sonication.

  • Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent, 4-bromo-1,2-difluorophenylmagnesium bromide, can be used directly in subsequent reactions.[8][9][10][11][12]

grignard_workflow start Start: Dry Glassware reagents Add Mg turnings and anhydrous ether start->reagents initiation Initiate reaction (heat, iodine, or sonication) reagents->initiation addition Add this compound solution dropwise reflux Maintain gentle reflux addition->reflux initiation->addition completion Stir until Mg is consumed reflux->completion product Product: Grignard Reagent completion->product

Figure 3. Workflow for Grignard reagent formation.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, and copper-catalyzed reactions like the Ullmann condensation. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.[13][14][15][16]

Experimental Protocol: Ullmann Condensation with a Phenol

  • Reaction Setup: In a Schlenk tube or a round-bottom flask, combine this compound (1.0 eq.), the phenol (1.0-1.2 eq.), a copper catalyst (e.g., CuI or Cu₂O, 0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction Conditions: Degas the mixture and heat it to a high temperature (typically 120-180 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.[17][18][19]

Halogen Dance Reaction

Under strongly basic conditions, particularly with organolithium reagents, polyhalogenated aromatic compounds can undergo a "halogen dance" rearrangement, where a halogen atom migrates to a different position on the ring. While not as common as the other reactions, this possibility should be considered when treating this compound with strong bases at low temperatures, as it could lead to the formation of isomeric products.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a direct consequence of the strong inductive effects of the two fluorine atoms, which activate the aromatic ring for nucleophilic aromatic substitution, and the presence of a bromine atom that enables the formation of organometallic reagents and participation in a wide array of cross-coupling reactions. The detailed protocols and understanding of the electronic effects provided in this guide will aid researchers and drug development professionals in the effective utilization of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Bromo-1,2-difluorobenzene (CAS No: 348-61-8), a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C6H3BrF2[1][2][3][4][5]
Molecular Weight 192.99 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[3][4][5][6]
Odor No information available[7][8][9]
Melting Point -4 °C (24.8 °F)[7][9][10]
Boiling Point 150-151 °C (302-303.8 °F) at 760 mmHg[2][6][7][9][10][11]
Flash Point 33 °C (91.4 °F)[2][7][9][11]
Density 1.707 g/mL at 25 °C[2][6][11]
Refractive Index 1.505 (at 20°C/D)[2][6][11]
Solubility Insoluble in water[7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[1][2][11][12][13]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2][11][13]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2][11]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][11][12][13]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[12]
Respiratory or Skin Sensitization Category 1H317: May cause an allergic skin reaction[1][2][11][13]
Specific Target Organ Toxicity - Single Exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[12][14][15]
Hazardous to the Aquatic Environment, Chronic Hazard Category 2H411: Toxic to aquatic life with long lasting effects[2][11][12][13]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[7][9][16]
Skin Protection Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) and clothing to prevent skin exposure.[7][16]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with a combination filter for organic vapors and particulates (type ABEK) is recommended.[11][16]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][14][16] Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][16] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7][9][16]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][14][16] Keep away from heat, sparks, open flames, and other ignition sources.[7][9][14][16] The storage area should be designated as a flammables area.[7][9][16] Incompatible materials include strong oxidizing agents.[7][9][16]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[7][14][17]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash off with soap and plenty of water. Get medical attention if skin irritation occurs.[7][14][17]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[7][14][17]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[7][14][17]
Fire-Fighting Measures

Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[7][12] Water spray may be used to cool unopened containers.[12] Firefighters should wear self-contained breathing apparatus and full protective gear.[7][16] Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

Accidental Release Measures

Remove all sources of ignition.[7][9][14][16] Use spark-proof tools and explosion-proof equipment.[7][9][16] Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[7][16][18] Do not let the product enter drains.[12][18]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The following are summaries of the methodologies that would be employed based on OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[15]

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either stopping the test, dosing more animals at the same level, or dosing animals at a higher or lower dose.[15]

  • Methodology:

    • A single dose of the substance is administered orally by gavage to a group of three fasted female rats.[14][15]

    • The animals are observed for signs of toxicity and mortality for up to 14 days.[3][14]

    • Body weight is recorded at regular intervals.[14]

    • Based on the number of mortalities within a specified period, the test is either concluded or proceeds with another set of animals at the same, a higher, or a lower dose level.

    • A full necropsy is performed on all animals at the end of the observation period.[14]

Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[10][12]

  • Principle: The substance is applied to the skin of a single animal in a stepwise manner. The response in the first animal determines if further testing is needed.[18]

  • Methodology:

    • The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area (approximately 6 cm²) of the shaved skin of an albino rabbit and covered with a gauze patch.[12]

    • The exposure period is typically 4 hours.[12]

    • After exposure, the residual test substance is removed.[12]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[12]

    • The severity of the skin reactions is scored, and the potential for irritation is determined.

Eye Irritation - OECD Guideline 496 (In Vitro Macromolecular Test Method)

This in vitro method is used to identify chemicals that can induce serious eye damage and those that do not require classification for eye irritation.[1]

  • Principle: The test chemical is applied to a macromolecular matrix that mimics the cornea. Damage to the matrix, measured as an increase in optical density, is used to predict the potential for eye damage.[1]

  • Methodology:

    • A macromolecular reagent, composed of proteins, glycoproteins, carbohydrates, and lipids, is rehydrated to form a matrix.[1]

    • The test substance is applied to the matrix, either directly or via a membrane, for a defined period (e.g., 24 hours) at a controlled temperature.[1][19]

    • After incubation, the change in optical density (turbidity) of the matrix is measured using a spectrophotometer.[19]

    • The irritancy potential is determined by comparing the optical density change caused by the test substance to that of known positive and negative controls.[19]

Visualized Workflows and Relationships

To further aid in the understanding of safety protocols and hazard communication, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in Fume Hood SelectPPE->WorkInHood GroundEquipment Ground Equipment WorkInHood->GroundEquipment AvoidIgnition Avoid Ignition Sources GroundEquipment->AvoidIgnition Decontaminate Decontaminate Work Area AvoidIgnition->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreProperly Store Securely DisposeWaste->StoreProperly Spill Spill Evacuate Evacuate Area Spill->Evacuate Fire Fire Extinguish Use Appropriate Extinguisher Fire->Extinguish Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid

Caption: Safe Handling Workflow for this compound.

HazardCommunication substance This compound CAS: 348-61-8 pictograms Flammable Health Hazard Irritant Environmentally Hazardous substance->pictograms signal Signal Word Warning substance->signal hazards Hazard Statements H226: Flammable liquid and vapor H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H411: Toxic to aquatic life with long lasting effects signal->hazards precautions Precautionary Statements Prevention: Keep away from heat/sparks. Wear protective gear. Response: In case of fire, use CO2/dry chemical. If on skin/in eyes, rinse with water. Storage: Store in a well-ventilated place. Disposal: Dispose of contents/container to approved waste facility. hazards->precautions

Caption: GHS Hazard Communication Summary.

ExposureRoutes cluster_routes Routes of Exposure cluster_targets Primary Target Organs substance This compound Inhalation Inhalation substance->Inhalation SkinContact Skin Contact substance->SkinContact EyeContact Eye Contact substance->EyeContact Ingestion Ingestion substance->Ingestion Respiratory Respiratory System Inhalation->Respiratory Skin Skin SkinContact->Skin Eyes Eyes EyeContact->Eyes Systemic Systemic (if swallowed) Ingestion->Systemic

Caption: Potential Routes of Exposure and Target Organs.

References

An In-depth Technical Guide to 4-Bromo-1,2-difluorobenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,2-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The document details the compound's physical and chemical properties, its primary synthetic route, and delves into the historical context of its underlying reaction chemistry. While a definitive record of its initial discovery and first synthesis remains elusive in readily available literature, this guide consolidates the current understanding of its preparation and characteristics.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of multiple reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the fluorine atoms, which influence the molecule's electronic properties and can be targeted in nucleophilic aromatic substitution reactions. These features make it a valuable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is essential for its handling, purification, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol
CAS Number 348-61-8
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 150-151 °C (lit.)[1]
Density 1.707 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.505 (lit.)

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,4-difluoroaniline.[2] This classic transformation in organic chemistry provides a reliable means to introduce a bromine atom onto the aromatic ring.

The Sandmeyer Reaction: A Historical Perspective

The Sandmeyer reaction was discovered in 1884 by the Swiss chemist Traugott Sandmeyer.[2] He observed that aryl diazonium salts, when treated with copper(I) halides, could be smoothly converted into the corresponding aryl halides.[2] This discovery was a significant advancement in aromatic chemistry, as it allowed for the introduction of a wide range of substituents onto an aromatic ring that were not easily accessible through direct electrophilic substitution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

General Synthetic Pathway

The synthesis of this compound involves two main steps: the diazotization of 3,4-difluoroaniline, followed by the copper(I) bromide-mediated substitution of the diazonium group.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium_Salt 3,4-Difluorobenzenediazonium salt 3,4-Difluoroaniline->Diazonium_Salt NaNO₂, HBr 0-5 °C Product This compound Diazonium_Salt->Product CuBr

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed, citable source could not be definitively identified in the conducted search, a general procedure based on the principles of the Sandmeyer reaction is provided below. Researchers should treat this as a representative method and optimize conditions as necessary.

Step 1: Diazotization of 3,4-Difluoroaniline

  • In a well-ventilated fume hood, a solution of 3,4-difluoroaniline in aqueous hydrobromic acid (HBr) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 3,4-difluorobenzenediazonium bromide salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

  • The cold diazonium salt solution is then slowly added to the CuBr solution. Vigorous evolution of nitrogen gas is typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.

  • The reaction mixture is then subjected to workup, which typically involves extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound as a clear to pale yellow liquid.

Historical Context of Discovery

Despite a thorough search of scientific databases and historical chemical literature, no specific record detailing the first synthesis of this compound, including the names of the researchers or the date of discovery, could be located. It is plausible that its synthesis was first achieved as part of a broader investigation into the properties and reactions of fluorinated aromatic compounds, likely following the establishment of reliable methods for aromatic fluorination and the well-understood Sandmeyer reaction. The compound's existence and synthetic accessibility are now well-established, as evidenced by its commercial availability and its use as an intermediate in various patented and published synthetic routes.

Applications

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It is a precursor for the synthesis of various biologically active molecules. The difluorophenyl moiety is a common structural motif in many modern drugs.

  • Agrochemicals: It is used in the development of new pesticides and herbicides.

  • Materials Science: The compound is utilized in the synthesis of liquid crystals and other advanced materials where the unique electronic properties of the fluorinated aromatic ring are advantageous.[1]

Conclusion

This compound is a valuable synthetic intermediate with established utility in various fields of chemical research and development. Its synthesis is reliably achieved through the Sandmeyer reaction of 3,4-difluoroaniline, a testament to the enduring importance of this century-old reaction. While the specific historical details of its discovery remain to be uncovered, its physicochemical properties and synthetic accessibility are well-documented, ensuring its continued use in the creation of novel and functional molecules. Further research into its applications is ongoing, promising new discoveries in medicine, agriculture, and materials science.

References

A Comprehensive Technical Guide to 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1,2-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and liquid crystals. This document outlines its chemical identity, physicochemical properties, and key synthetic applications, offering valuable information for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the chemical formula C₆H₃BrF₂ is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] This name precisely describes the structure of the benzene ring substituted with a bromine atom at position 4 and two fluorine atoms at positions 1 and 2.

Over the years, this compound has been referred to by various synonyms in literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms: [1][2]

  • 1-Bromo-3,4-difluorobenzene

  • 3,4-Difluorobromobenzene

  • 3,4-Difluoro-1-bromobenzene

  • Benzene, 4-bromo-1,2-difluoro-

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [1]
CAS Number 348-61-8[3]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 150-151 °C (lit.)[3]
Density 1.707 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.505 (lit.)[3]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily utilized in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) to introduce the 3,4-difluorophenyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr)

A notable application of this compound is its participation in regioselective nucleophilic aromatic substitution reactions.[3] In these reactions, one of the fluorine atoms is displaced by a nucleophile, which is facilitated by the electron-withdrawing nature of the fluorine atoms and the bromine atom. The fluorine atom at position 2 is generally more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and the para-bromine.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution with an Alcohol:

This protocol is a generalized procedure based on the investigated reaction between this compound and benzyl alcohol.[3]

1. Materials:

  • This compound
  • Nucleophile (e.g., Benzyl alcohol)
  • A suitable base (e.g., Sodium hydride, Potassium carbonate)
  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
  • Quenching solution (e.g., Saturated aqueous ammonium chloride)
  • Extraction solvent (e.g., Ethyl acetate)
  • Drying agent (e.g., Anhydrous sodium sulfate)

2. Procedure:

  • To a solution of the alcohol (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 equivalents) portion-wise at 0 °C.
  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.
  • Add this compound (1.0 equivalent) to the reaction mixture.
  • Heat the reaction to a temperature between 80-120 °C and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding the saturated aqueous ammonium chloride solution.
  • Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate) three times.
  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired substituted product.

Visualizing Synthetic Pathways

To better illustrate the utility of this compound in synthetic chemistry, the following diagrams depict a generalized experimental workflow and a common reaction type.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: This compound, Nucleophile, Base, Solvent heat Heat and Stir (Monitor by TLC/GC-MS) reagents->heat Inert Atmosphere quench Quench Reaction heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized workflow for a chemical synthesis experiment.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 4-Aryl-1,2-difluorobenzene plus1 + plus2 + catalyst->product Suzuki Coupling

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-bromo-1,2-difluorobenzene as a versatile starting material in the synthesis of key pharmaceutical intermediates. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of the resulting drug candidates.

Overview of Synthetic Transformations

This compound is a valuable building block for introducing the 3,4-difluorophenyl moiety into complex molecules. This structural motif is present in numerous active pharmaceutical ingredients (APIs). The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile methodology for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The three key transformations detailed in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

These reactions provide access to a wide range of pharmaceutical intermediates from a common starting material.

logical_relationship start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd catalyst sonogashira Sonogashira Coupling start->sonogashira Terminal alkyne Pd/Cu catalyst intermediate1 Biaryl Intermediates (e.g., Diflunisal analogues) suzuki->intermediate1 intermediate2 Arylamine Intermediates (e.g., Kinase Inhibitor Scaffolds) buchwald->intermediate2 intermediate3 Alkynyl Aromatic Intermediates (e.g., RAF Inhibitor Precursors) sonogashira->intermediate3

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as an arylboronic acid. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[1][2]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, arylboronic acid, and base to a dry flask prep2 Add Pd catalyst and solvent prep1->prep2 prep3 Degas the mixture prep2->prep3 react Heat the reaction (e.g., 80-100 °C) prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool to RT and dilute with organic solvent monitor->workup1 workup2 Wash with aqueous solution workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three cycles of vacuum-backfill with the inert gas.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane100890-98
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001675-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[3][4] This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

experimental_workflow_buchwald cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, amine, base, Pd precatalyst, and ligand to a Schlenk tube prep2 Add anhydrous solvent prep1->prep2 react Heat the reaction (e.g., 100-120 °C) prep2->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool to RT and dilute monitor->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the same Schlenk tube, add this compound and the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100-120 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1101280-90
2MorpholinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane1001875-85
3IndazolePd₂(dba)₃/RuPhos (2/4)K₃PO₄Toluene1202470-80

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes that are valuable intermediates in drug discovery.[5][6]

experimental_workflow_sonogashira cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, Pd catalyst, and CuI to a dry flask prep2 Add solvent, amine base, and terminal alkyne prep1->prep2 prep3 Degas the mixture prep2->prep3 react Stir at RT or heat (e.g., 25-60 °C) prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool to RT and dilute monitor->workup1 workup2 Wash with NH₄Cl(aq) workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

4-Bromo-1,2-difluorobenzene is a versatile building block in medicinal chemistry and materials science. The presence of the two fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting coupled products. The bromine atom provides a reactive handle for Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki coupling of this compound with various boronic acids.

Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base.

General Reaction Scheme:

cluster_conditions Pd Catalyst, Base Solvent, Heat reactant1 This compound plus1 + reactant2 R-B(OH)2 product reactant2->product plus2 c

General Suzuki-Miyaura reaction of this compound.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 Base PdII_Biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling of this compound

The following tables summarize various reaction conditions and corresponding yields for the Suzuki coupling of this compound with a range of aryl and heteroaryl boronic acids.

Table 1: Coupling with Substituted Phenylboronic Acids

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801295
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100892
3(4-Formylphenyl)boronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3)Toluene/H₂O (10:1)110688
4(3,5-Dimethylphenyl)boronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.5)THF/H₂O (3:1)801690
5(4-Cyanophenyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (3:1)901285

Table 2: Coupling with Heteroarylboronic Acids

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pyridine-3-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001278
2Thiophene-2-boronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)Cs₂CO₃ (3)Toluene1001082
3Pyrimidine-5-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)n-Butanol1101875
4Furan-2-boronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2)DMF/H₂O (4:1)901665

Experimental Protocols

The following are detailed protocols for representative Suzuki coupling reactions of this compound.

Protocol 1: Suzuki Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid using a common palladium catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4-difluoro-1,1'-biphenyl.

Protocol 2: Suzuki Coupling with (4-Formylphenyl)boronic Acid using a Buchwald-Hartwig Ligand

This protocol is suitable for more challenging couplings and employs a more active catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • (4-Formylphenyl)boronic acid (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (10 mL)

  • Degassed deionized water (1 mL)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), (4-Formylphenyl)boronic acid (1.1 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for a Suzuki coupling reaction, from setup to product isolation and analysis.

Experimental_Workflow Experimental Workflow for Suzuki Coupling Setup Reaction Setup (Flask, Reagents, Catalyst, Base) Inert Establish Inert Atmosphere (N2 or Ar Purge) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Reaction Heating and Stirring (Reaction Monitoring by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Drying and Concentration (Na2SO4/MgSO4, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Discovery and Development

The difluorobiphenyl moiety is a valuable scaffold in medicinal chemistry. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The Suzuki coupling of this compound provides a convergent and flexible route to a diverse range of difluorobiphenyl derivatives for structure-activity relationship (SAR) studies in drug discovery programs. This methodology has been employed in the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation involving this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate combination to achieve the best results.

Application Notes and Protocols for the Formation of (3,4-Difluorophenyl)magnesium Bromide from 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The synthesis of organomagnesium halides (Grignard reagents) from aryl halides is a fundamental transformation for introducing aryl moieties in the construction of complex molecules. 4-Bromo-1,2-difluorobenzene is a valuable starting material for the preparation of the corresponding Grignard reagent, (3,4-difluorophenyl)magnesium bromide. This reagent is a key intermediate in the synthesis of various pharmaceutical compounds, where the difluorophenyl group can impart desirable properties such as enhanced metabolic stability, improved binding affinity, and better bioavailability.

This document provides detailed application notes, experimental protocols for two distinct methods of preparation, and a summary of relevant data for the formation of (3,4-difluorophenyl)magnesium bromide.

Application Notes

(3,4-Difluorophenyl)magnesium bromide is a versatile nucleophilic reagent used in a variety of synthetic transformations. Its applications in drug discovery and development are of particular significance. The 3,4-difluorophenyl motif is present in numerous biologically active molecules.

Key Applications in Drug Development:

  • Synthesis of Norepinephrine Transporter (NET) Selective Molecules: This Grignard reagent is utilized in the preparation of 3,4-difluorophenylboronic acid, a crucial building block for compounds targeting the norepinephrine transporter, which are investigated for the treatment of conditions like ADHD and depression.[1]

  • Development of Tubulin Polymerization Inhibitors: It serves as a key reagent in the synthesis of trimethoxybenzophenone-derived compounds that act as tubulin polymerization inhibitors, a class of anticancer agents.[1]

  • Preparation of MCH-1R Antagonists: (3,4-Difluorophenyl)magnesium bromide is instrumental in key synthetic steps for producing diarylketoxime derivatives that function as potent melanin-concentrating hormone 1 receptor (MCH-1R) antagonists, which are being explored for the treatment of obesity and anxiety.[1]

  • Synthesis of Hydroxybupropion Analogs: This Grignard reagent is used to synthesize biologically important analogs of hydroxybupropion, which have potential applications as smoking cessation aids.[1]

Challenges in Synthesis: Benzyne Formation

A significant challenge in the preparation of (3,4-difluorophenyl)magnesium bromide via the direct reaction of this compound with magnesium is the potential for the formation of a benzyne intermediate. At elevated temperatures (typically above 50°C), the initially formed Grignard reagent can undergo elimination of magnesium bromide fluoride to generate the highly reactive benzyne. This side reaction can lead to a mixture of products and a significant reduction in the yield of the desired Grignard reagent.

To mitigate this issue, two primary strategies are employed: careful temperature control during the direct synthesis and the use of a Grignard exchange reaction at lower temperatures.

Experimental Protocols

Two primary methods for the preparation of (3,4-difluorophenyl)magnesium bromide are detailed below: the direct reaction with magnesium metal and a Grignard exchange reaction.

Protocol 1: Direct Formation from Magnesium

This method involves the direct reaction of this compound with magnesium turnings. Careful control of the reaction temperature is crucial to minimize the formation of the benzyne intermediate.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1,2-Dibromoethane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube or inert gas inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine as an initiator.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add a few drops of 1,2-dibromoethane to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate the start of the reaction.

  • Addition of Aryl Halide: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the Grignard formation has initiated, begin the dropwise addition of the this compound solution to the stirred magnesium suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 4.5 hours to ensure complete conversion.

  • Use of the Grignard Reagent: The resulting solution of (3,4-difluorophenyl)magnesium bromide is typically used immediately in the subsequent reaction step. The concentration of the Grignard reagent can be determined by titration.

Protocol 2: Grignard Exchange Reaction

This method avoids the higher temperatures required for the direct reaction by utilizing a more reactive Grignard reagent (e.g., isopropylmagnesium chloride) to perform a halogen-metal exchange with this compound at a lower temperature. This approach significantly reduces the formation of the benzyne byproduct, leading to higher purity and yield.

Materials:

  • This compound

  • Isopropylmagnesium chloride solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Apparatus Setup: Set up a dry, inert gas-flushed reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Reaction Mixture: To the reaction vessel, add a solution of isopropylmagnesium chloride (1.1 equivalents) in anhydrous THF.

  • Addition of Aryl Halide: Cool the isopropylmagnesium chloride solution to a low temperature (e.g., 0°C to -20°C). Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled Grignard solution.

  • Reaction Completion: Stir the reaction mixture at the low temperature for a specified period (typically 1-2 hours) to allow for complete Grignard exchange.

  • Use of the Grignard Reagent: The resulting solution of (3,4-difluorophenyl)magnesium bromide is ready for use in the next synthetic step.

Data Presentation

While specific yields can vary depending on the scale and precise reaction conditions, the following table provides a qualitative comparison of the two methods.

ParameterProtocol 1: Direct FormationProtocol 2: Grignard Exchange
Reaction Temperature Refluxing THF (~66°C)Low temperature (0°C to -20°C)
Key Advantage Simpler setup, fewer reagentsHigher yield and purity, avoids benzyne formation
Key Disadvantage Potential for benzyne formation, lower yieldRequires pre-formed Grignard reagent
Reported Yield Not explicitly stated in literature, but expected to be moderate.Generally high, with improved purity.

Visualizations

Logical Relationship of Synthesis Challenges

A Direct Grignard Formation from This compound B High Reaction Temperature (>50°C) A->B C Benzyne Formation B->C D Reduced Yield and Purity of (3,4-Difluorophenyl)magnesium Bromide C->D E Grignard Exchange Reaction F Low Reaction Temperature E->F G Improved Yield and Purity F->G Start Start Setup Assemble and Flame-Dry Glassware under Inert Gas Start->Setup Activate Activate Magnesium with Iodine and 1,2-Dibromoethane in THF Setup->Activate Add Dropwise Addition of This compound in THF Activate->Add React Stir at Reflux for 4.5 hours Add->React Product (3,4-Difluorophenyl)magnesium Bromide Solution React->Product End Ready for Next Step Product->End

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-1,2-difluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity in target molecules. The bromine atom serves as a key functional handle for the construction of complex molecular architectures via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions typically involve an aryl halide, such as this compound, reacting with a coupling partner in the presence of a palladium catalyst, a ligand, and a base. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-difluorobiphenyl derivative.

Representative Data for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. This data can serve as a guide for optimizing the reaction of the target substrate.

EntryAryl BromideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2)EtOH/H₂O803>95
21-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2)EtOH/H₂O8048>95
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2)EtOH/H₂O803>95

Data is illustrative and sourced from reactions of similar substrates.[1] Actual yields for this compound may vary and require optimization.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2]

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3,4-difluorophenyl)amine derivative.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane100>95
2BromobenzeneDiphenylaminePd₂(dba)₃ (2)XPhos (8)NaOtBu (2.08)Toluene100>95
34-BromotolueneAnilinePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene8098

Data is illustrative and sourced from reactions of similar substrates.[1] Actual yields for this compound may vary and require optimization.

Sonogashira Coupling: Formation of C-C Bonds with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives.[3]

General Experimental Protocol for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL), the amine base (e.g., triethylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-difluoro-4-(alkynyl)benzene derivative.

Representative Data for Sonogashira Coupling of Aryl Bromides

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of aryl bromides.

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (3)CuI (6)Et₃N (2)MeCN11095
25-Bromo-dihydropyrrolonePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)TEA (1)THF6072
3IodobenzenePhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)i-Pr₂NH (excess)THFRT95

Data is illustrative and sourced from reactions of similar substrates.[4][5] Actual yields for this compound may vary and require optimization.

Visualizing the Workflow and Catalytic Cycles

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

G cluster_workflow Experimental Workflow A Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition B->C D Reaction (Heating & Stirring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Product F->G

Caption: General experimental workflow for cross-coupling.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2_aryl Ar-Pd(II)L_n-Br oa->pd2_aryl tm Transmetalation pd2_aryl->tm Ar'B(OR)2 Base pd2_biaryl Ar-Pd(II)L_n-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product

Caption: Suzuki-Miyaura catalytic cycle.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2_aryl Ar-Pd(II)L_n-Br oa->pd2_aryl am Amine Coordination & Deprotonation pd2_aryl->am HNR'R'' Base pd2_amido Ar-Pd(II)L_n-NR'R'' am->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product

Caption: Buchwald-Hartwig catalytic cycle.

G cluster_sonogashira Sonogashira Catalytic Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2_aryl Ar-Pd(II)L_n-Br oa->pd2_aryl tm Transmetalation pd2_aryl->tm pd2_alkynyl Ar-Pd(II)L_n-C≡CR' tm->pd2_alkynyl re Reductive Elimination pd2_alkynyl->re re->pd0 product Ar-C≡CR' re->product cu_acetylide Cu-C≡CR' cu_acetylide->tm alkyne R'C≡CH alkyne->cu_acetylide CuI, Base

Caption: Sonogashira catalytic cycle.

References

Application Notes and Protocols: 4-Bromo-1,2-difluorobenzene as a Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-1,2-difluorobenzene as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The strategic incorporation of the 3,4-difluorophenyl moiety into organic semiconductors can significantly enhance device performance by modulating electronic properties, improving thermal stability, and increasing charge carrier mobility. This document outlines the primary synthetic routes, detailed experimental protocols, and expected performance characteristics of OLED materials derived from this versatile precursor.

The 3,4-difluorophenyl group, readily introduced via this compound, is a valuable component in the design of various types of OLED materials, including fluorescent emitters, hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and charge-transporting materials. The strong electron-withdrawing nature of the fluorine atoms can be leveraged to tune the HOMO/LUMO energy levels of the resulting molecules, which is crucial for optimizing charge injection and confinement within the emissive layer of an OLED device.

Synthetic Strategies and Key Reactions

The bromine atom on the this compound ring serves as a versatile handle for the formation of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The two most pertinent and widely employed methods for the synthesis of OLED materials from this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and highly efficient method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of OLED material synthesis, this reaction is instrumental in linking the 3,4-difluorophenyl unit to various aromatic and heteroaromatic cores, such as carbazoles, fluorenes, and pyrenes. These larger conjugated systems form the backbone of many high-performance light-emitting and charge-transporting materials.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][2] This reaction is particularly crucial for the construction of triarylamine-based materials, which are widely used as hole-transporting layers (HTLs) and as electron-donating components in TADF emitters. The reaction of this compound with various diarylamines or carbazole derivatives yields compounds with excellent thermal and morphological stability, which are essential for long-lasting OLED devices.

Representative Syntheses and Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative classes of OLED materials using this compound as a key starting material. These protocols are based on established and widely cited synthetic methodologies.

Protocol 1: Synthesis of a Carbazole-Based Blue Fluorescent Emitter via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 9-(3,4-difluorophenyl)-9H-carbazole, a building block that can be further functionalized or used as a host material.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Pd(PPh3)4 Pd(PPh3)4 This compound->Pd(PPh3)4 + Carbazole-9-boronic acid pinacol ester Carbazole-9-boronic acid pinacol ester Carbazole-9-boronic acid pinacol ester->Pd(PPh3)4 + 9-(3,4-difluorophenyl)-9H-carbazole 9-(3,4-difluorophenyl)-9H-carbazole Pd(PPh3)4->9-(3,4-difluorophenyl)-9H-carbazole Suzuki Coupling K2CO3 K2CO3 K2CO3->Pd(PPh3)4 Toluene/Water Toluene/Water Toluene/Water->Pd(PPh3)4 Heat Heat Heat->Pd(PPh3)4

Synthetic scheme for a carbazole derivative.

Materials:

ReagentMolar Eq.
This compound1.0
Carbazole-9-boronic acid pinacol ester1.1
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05
Potassium Carbonate (K₂CO₃)2.0
Toluene-
Water-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), carbazole-9-boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive flow of argon.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Triarylamine-Based Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol outlines the synthesis of N,N-diphenyl-(3,4-difluorophenyl)amine, a core structure for various hole-transporting materials.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Pd2(dba)3 Pd2(dba)3 This compound->Pd2(dba)3 + Diphenylamine Diphenylamine Diphenylamine->Pd2(dba)3 + N,N-diphenyl-(3,4-difluorophenyl)amine N,N-diphenyl-(3,4-difluorophenyl)amine Pd2(dba)3->N,N-diphenyl-(3,4-difluorophenyl)amine Buchwald-Hartwig Amination P(t-Bu)3 P(t-Bu)3 P(t-Bu)3->Pd2(dba)3 NaOt-Bu NaOt-Bu NaOt-Bu->Pd2(dba)3 Toluene Toluene Toluene->Pd2(dba)3 Heat Heat Heat->Pd2(dba)3

Synthetic scheme for a triarylamine derivative.

Materials:

ReagentMolar Eq.
This compound1.0
Diphenylamine1.2
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]0.01-0.02
Tri(tert-butyl)phosphine [P(t-Bu)₃] or other suitable ligand0.02-0.04
Sodium tert-butoxide (NaOt-Bu)1.4
Anhydrous Toluene-

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01-0.02 eq) and P(t-Bu)₃ (0.02-0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask.

  • Heat the mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Photophysical and Electroluminescent Properties

The incorporation of the 3,4-difluorophenyl moiety can significantly influence the photophysical and electroluminescent properties of OLED materials. The following tables summarize representative data for materials containing this structural unit, which can serve as a benchmark for materials synthesized from this compound.

Table 1: Representative Photophysical Properties of Materials Containing the 3,4-Difluorophenyl Moiety

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (ΦPL) (%)
Carbazole Derivatives300-350420-470 (Blue)70-95
Triarylamine Derivatives320-380450-500 (Blue-Green)60-90
Fluorene Copolymers350-400430-480 (Blue)80-98

Table 2: Representative Electroluminescent Performance of OLEDs Incorporating Materials with the 3,4-Difluorophenyl Moiety

Device RoleMaximum External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Blue Fluorescent Emitter5-10(0.15, 0.15) - (0.15, 0.25)
Host for Green Phosphorescent Emitter15-25Device emission
Hole-Transporting Layer10-20 (in standard device)Device emission

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of OLED materials from this compound is depicted below.

cluster_synthesis Synthesis cluster_properties Property Evaluation cluster_device Device Fabrication & Testing Start This compound Coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography, Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Photophysical Photophysical Characterization (UV-Vis, PL Spectroscopy, PLQY) Characterization->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Photophysical->Electrochemical Fabrication OLED Device Fabrication (Vacuum Thermal Evaporation) Electrochemical->Fabrication Testing Electroluminescence Testing (EQE, Luminance, CIE) Fabrication->Testing

General workflow for OLED material development.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of high-performance OLED materials. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the 3,4-difluorophenyl moiety can be readily incorporated into various molecular architectures. This allows for the precise tuning of electronic and photophysical properties, leading to materials with improved efficiency, stability, and color purity for next-generation display and lighting applications. The provided protocols and representative data serve as a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel organic electronic materials.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is prized for its mild reaction conditions and broad functional group tolerance. These characteristics make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.

For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 4-bromo-1,2-difluorobenzene is a valuable building block, and the Sonogashira coupling provides a direct route to introduce alkynyl moieties, which can serve as versatile synthetic handles for further molecular elaboration. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established methodologies for structurally related compounds.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The di-organopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

In the case of polyhalogenated substrates, the relative reactivity of the carbon-halogen bonds (I > Br > Cl) can be exploited to achieve regioselective couplings. For substrates containing different halogen atoms, the reaction can often be tuned to occur selectively at the most reactive site.

Experimental Protocol

This protocol is adapted from a procedure for the site-selective Sonogashira coupling of the structurally similar 1,2-dibromo-3,5-difluorobenzene and provides a reliable starting point for the reaction of this compound.

Materials
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv), and copper(I) iodide (CuI, 0.025 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide), followed by the amine base (e.g., diisopropylamine, 7.0 equiv).

  • Addition of Alkyne: Add the terminal alkyne (1.1 equiv) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to increase the reaction rate, gentle heating may be applied.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-alkynyl-1,2-difluorobenzene.[1]

Data Presentation

The following table summarizes the quantitative data for a representative Sonogashira coupling reaction.

ParameterValue
Aryl Halide This compound
Alkyne Phenylacetylene
Stoichiometry
- Aryl Halide1.0 equiv
- Alkyne1.1 equiv
- Base (Diisopropylamine)7.0 equiv
Catalyst Loading
- Pd(PPh₃)₂Cl₂0.05 equiv (5 mol%)
- CuI0.025 equiv (2.5 mol%)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 3 hours
Yield 89% (representative for similar systems)[1]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd(PPh3)2Cl2, and CuI to a Schlenk flask B Establish inert atmosphere (evacuate and backfill with Ar/N2) A->B C Add anhydrous solvent, base, and terminal alkyne B->C D Stir at room temperature for 3 hours C->D E Monitor reaction by TLC D->E F Dilute with Et2O and filter through Celite® E->F G Wash with aq. NH4Cl, aq. NaHCO3, and brine F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

Caption: A schematic overview of the experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of Sonogashira Coupling

G Catalytic Cycle of Sonogashira Coupling cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex L2Pd(II)(Ar)(X) pd0->pd_complex aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pd_alkynyl L2Pd(II)(Ar)(C≡C-R) pd_complex->pd_alkynyl alkyne R-C≡C-H base Base, CuI cu_acetylide R-C≡C-Cu transmetalation Transmetalation pd_alkynyl->pd0 product Ar-C≡C-R pd_alkynyl->product reductive_elimination Reductive Elimination

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for 4-Bromo-1,2-difluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-bromo-1,2-difluorobenzene as a key building block in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. This document includes experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable starting material in the synthesis of complex organic molecules for pharmaceutical applications. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The vicinal difluoro-substitution on the benzene ring can significantly influence the physicochemical properties of the final compounds, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles.

Application in Kinase Inhibitor Synthesis

A prominent application of this compound and its derivatives is in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Derivatives of 4-bromobenzamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator in cell proliferation, survival, and migration. Overactivation of the FGFR1 signaling pathway is implicated in various cancers, including non-small cell lung cancer (NSCLC).

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have demonstrated significant inhibitory activity against NSCLC cell lines with FGFR1 amplification. The quantitative data for a promising lead compound, C9, is summarized below.

Compound IDTarget Cell LineIC50 (µM)[1]
C9NCI-H5201.36 ± 0.27
C9NCI-H15811.25 ± 0.23
C9NCI-H2262.31 ± 0.41
C9NCI-H4602.14 ± 0.36
C9NCI-H17031.85 ± 0.32

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the MAPK and PLCγ pathways, which promote tumor growth and progression. The synthesized benzamide derivatives act as competitive inhibitors at the ATP-binding site of the FGFR1 kinase domain, blocking these downstream signals and inducing apoptosis in cancer cells.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Activates ERK ERK FGFR1->ERK Activates FGF FGF FGF->FGFR1 Binds ATP ATP ATP->FGFR1 Phosphorylates C9 Compound C9 (FGFR1 Inhibitor) C9->FGFR1 Inhibits Apoptosis Apoptosis C9->Apoptosis Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation

FGFR1 signaling pathway and point of inhibition by Compound C9.

This protocol describes the synthesis of a key intermediate in the preparation of the FGFR1 inhibitors.[1]

Materials:

  • 4-Bromo-2-nitrobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • Ethanol

  • 3,5-Dimethoxyaniline

  • Water

Procedure:

  • To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (5.788 g, 0.024 mol), EDC HCl (4.518 g, 0.024 mol), and ethanol (30 ml).

  • Activate the mixture for 30 minutes at room temperature.

  • Add 3,5-dimethoxyaniline (3 g, 0.020 mol) to the solution.

  • Stir the resulting solution for 5 hours at 80 °C.

  • Cool the reaction to room temperature.

  • Add water (30 ml), filter the precipitate, and dry to yield intermediate 1.

  • Yield: 5.349 g (71.6%).

Synthesis_Workflow_Intermediate1 cluster_synthesis Synthesis of Intermediate 1 Start Start: 4-Bromo-2-nitrobenzoic acid 3,5-Dimethoxyaniline Step1 Step 1: Activation EDC HCl, Ethanol Room Temperature, 30 min Start->Step1 Step2 Step 2: Amide Coupling 80 °C, 5 h Step1->Step2 Step3 Step 3: Work-up Cooling, Water Addition, Filtration, Drying Step2->Step3 Product Product: Intermediate 1 Step3->Product

Workflow for the synthesis of Intermediate 1.
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors

While not a direct application of this compound, the structure of the approved CSF1R inhibitor, pexidartinib, contains a difluorophenyl moiety. CSF1R is a receptor tyrosine kinase crucial for the differentiation and survival of macrophages.[2] Inhibiting CSF1R can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in tumor progression and immunosuppression.[3][4]

A patent describes the synthesis of pexidartinib from 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, followed by reaction with 3-aminomethyl-6-(trifluoromethyl)pyridine.[5] Although this specific synthesis does not start with this compound, the presence of the difluorophenyl group in related kinase inhibitors highlights the importance of this structural motif.

Application in GPCR Modulator Synthesis

The utility of fluorinated aromatic compounds extends to the synthesis of G protein-coupled receptor (GPCR) modulators. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of Suzuki-Miyaura and Buchwald-Hartwig couplings are broadly applicable for the synthesis of GPCR ligands.

General Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are key steps in the synthesis of many small molecule drugs, including potential GPCR modulators. These can be adapted for use with this compound.

This reaction is used to form carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • In a dry reaction flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction is used to form carbon-nitrogen bonds.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).

  • Seal the vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Cross_Coupling_Workflow cluster_workflow General Cross-Coupling Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Pd Catalyst & Ligand - Base - Solvent - Inert Atmosphere Start->Reaction_Setup Coupling_Partner Coupling Partner: Arylboronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Reaction_Setup Heating Heating & Stirring (80-120 °C, 2-24 h) Reaction_Setup->Heating Workup Work-up: - Extraction - Washing - Drying Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Functionalized Difluorobenzene Derivative Purification->Product

Generalized workflow for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Conclusion

This compound is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The provided protocols and data for the synthesis of FGFR1 inhibitors demonstrate its utility in generating potent and selective drug candidates. While direct applications in the synthesis of GPCR modulators are less documented, the established reactivity of this compound in robust cross-coupling reactions provides a clear pathway for the exploration of novel chemical space for a variety of biological targets. Researchers are encouraged to adapt the generalized protocols for their specific synthetic needs.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Fluorinated Building Blocks from 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a chemoenzymatic approach to synthesize valuable, optically active fluorinated compounds starting from 4-Bromo-1,2-difluorobenzene. This method leverages the regio- and stereoselectivity of microbial dioxygenase enzymes to introduce chirality, followed by versatile chemical transformations to generate diverse molecular scaffolds for drug discovery and development. The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Introduction to Chemoenzymatic Synthesis with this compound

This compound is a readily available starting material that presents multiple opportunities for chemical modification. The bromine atom allows for various cross-coupling reactions, while the fluorine atoms can significantly influence the electronic and steric properties of derivative compounds. Chemoenzymatic synthesis offers a powerful strategy to overcome the challenges associated with the asymmetric synthesis of complex fluorinated molecules. In this protocol, we utilize a dioxygenase enzyme to catalyze the key stereoselective dihydroxylation of the aromatic ring, producing a chiral cis-dihydrodiol. This intermediate serves as a versatile platform for further chemical elaboration.

Core Application: Enantioselective Dihydroxylation using Toluene Dioxygenase

The key enzymatic step in this protocol is the cis-dihydroxylation of this compound, catalyzed by toluene dioxygenase (TDO). TDO is a multi-component enzyme system known for its ability to oxidize a wide range of aromatic compounds with high regio- and enantioselectivity. The resulting chiral cis-dihydrodiol is a valuable building block for the synthesis of complex molecules, including fluorinated analogues of pharmaceuticals.

Proposed Signaling Pathway: Toluene Dioxygenase Catalysis

TDO_Catalysis cluster_enzyme Toluene Dioxygenase (TDO) Complex TDO TDO Product cis-4-Bromo-1,2-difluoro-3,5-cyclohexadiene-1,2-diol TDO->Product cis-dihydroxylation NAD NAD+ TDO->NAD NADH NADH + H+ NADH->TDO O2 O2 O2->TDO Substrate This compound Substrate->TDO

Caption: Toluene Dioxygenase (TDO) catalyzes the dihydroxylation of this compound.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the chemoenzymatic synthesis.

Part 1: Enzymatic cis-Dihydroxylation of this compound

Objective: To produce (1S,2R)-4-Bromo-1,2-difluoro-3,5-cyclohexadiene-1,2-diol with high enantiomeric excess.

Materials:

  • Recombinant Escherichia coli expressing toluene dioxygenase (e.g., from Pseudomonas putida).

  • This compound (substrate).

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Glucose (co-substrate).

  • Phosphate buffer (e.g., 50 mM, pH 7.2).

  • Ethyl acetate for extraction.

  • Anhydrous magnesium sulfate or sodium sulfate for drying.

  • Silica gel for column chromatography.

Protocol:

  • Culture and Induction:

    • Inoculate a starter culture of the recombinant E. coli in LB medium with an appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 30°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce the expression of toluene dioxygenase by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 4-6 hours.

  • Biotransformation:

    • Harvest the induced cells by centrifugation and resuspend them in phosphate buffer (pH 7.2) to a desired cell density (e.g., OD600 of 10).

    • In a reaction vessel, combine the cell suspension with glucose (e.g., 20 mM final concentration) as a co-substrate to regenerate the NADH cofactor.

    • Add this compound (e.g., 1-5 mM final concentration) to the cell suspension. The substrate can be added neat or as a solution in a water-miscible solvent like ethanol or DMSO to aid dispersion.

    • Incubate the reaction mixture at 30°C with vigorous shaking to ensure adequate aeration for 12-24 hours. Monitor the progress of the reaction by techniques such as TLC or GC-MS.

  • Product Extraction and Purification:

    • After the reaction, remove the cells by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Concentrate the extract under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure cis-dihydrodiol.

Part 2: Chemical Transformation of the cis-Dihydrodiol

Objective: To demonstrate the synthetic utility of the enzymatically produced chiral diol through a subsequent chemical reaction, for example, an acid-catalyzed rearrangement to a catechol derivative.

Materials:

  • Purified (1S,2R)-4-Bromo-1,2-difluoro-3,5-cyclohexadiene-1,2-diol.

  • Dilute aqueous acid (e.g., 0.1 M HCl).

  • Organic solvent (e.g., methanol or THF).

  • Sodium bicarbonate solution for neutralization.

  • Ethyl acetate for extraction.

  • Anhydrous magnesium sulfate.

Protocol:

  • Acid-Catalyzed Aromatization:

    • Dissolve the purified cis-dihydrodiol in methanol or THF.

    • Add a catalytic amount of dilute aqueous HCl.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the corresponding bromodifluorocatechol.

Data Presentation

The following table summarizes hypothetical quantitative data for the enzymatic dihydroxylation reaction. These values are based on typical performance of toluene dioxygenase with halogenated aromatic substrates.

ParameterValue
Substrate Concentration2 mM
Enzyme SourceRecombinant E. coli expressing TDO
Reaction Time18 hours
Conversion>95%
Isolated Yield85%
Enantiomeric Excess (ee)>99% (1S,2R)

Chemoenzymatic Workflow Visualization

The following diagram illustrates the overall workflow from the starting material to a potential downstream product.

Chemoenzymatic_Workflow cluster_start Starting Material cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step cluster_downstream Further Derivatization Start This compound Enzyme Toluene Dioxygenase (Whole-cell biotransformation) Start->Enzyme Diol Chiral cis-Dihydrodiol Enzyme->Diol Chemical Acid-catalyzed Aromatization Diol->Chemical Catechol Bromodifluorocatechol Chemical->Catechol Downstream Cross-coupling, Etherification, etc. Catechol->Downstream Final Diverse Drug Scaffolds Downstream->Final

Caption: A generalized workflow for the chemoenzymatic synthesis starting from this compound.

Conclusion

This application note details a robust and efficient chemoenzymatic strategy for the synthesis of valuable chiral fluorinated building blocks from this compound. The use of toluene dioxygenase in a whole-cell biotransformation provides excellent enantioselectivity, which is often difficult to achieve through traditional chemical methods. The resulting cis-dihydrodiol is a versatile intermediate that can be further functionalized to access a wide range of complex molecules for drug discovery and development. This approach highlights the power of combining enzymatic and chemical synthesis to streamline the production of high-value, optically active compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for reactions involving 4-Bromo-1,2-difluorobenzene. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-yield reactions performed with this compound?

A1: this compound is a versatile building block commonly used in several high-yielding reactions, including:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds to synthesize biaryl compounds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to create aryl amines.

  • Grignard Reagent Formation and Subsequent Reactions: To generate a nucleophilic organomagnesium species for reaction with various electrophiles.

Q2: How do the fluorine atoms on the aromatic ring influence the reactivity of this compound?

A2: The two electron-withdrawing fluorine atoms have a significant impact on the reactivity of the molecule. They increase the electrophilicity of the aromatic ring, which can facilitate nucleophilic aromatic substitution reactions under certain conditions. In the context of cross-coupling reactions, the electronic effects of the fluorine atoms can influence the oxidative addition step in the catalytic cycle. For Grignard reagent formation, the strong carbon-fluorine bond is generally unreactive towards magnesium insertion.

Q3: What are the key safety precautions to consider when working with this compound and its reactions?

A3: this compound is a flammable liquid and can be harmful if swallowed or inhaled. It is also a skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions, particularly Grignard reagent formation, should be conducted under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent quenching and potential hazards.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Q4: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?

A4: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more active pre-catalyst, such as a G3 or G4 Buchwald precatalyst. - Ensure the catalyst and ligand are stored under an inert atmosphere to prevent degradation.
Inappropriate Base - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. - Ensure the base is finely powdered and anhydrous for solid bases. - The base strength can influence the transmetalation step; a stronger base may be required for less reactive boronic acids.
Poor Solvent Quality or Choice - Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen and water. - Common solvent systems include toluene/water, dioxane/water, and THF/water. The optimal solvent can depend on the specific substrates.
Low Reaction Temperature - If the reaction is sluggish, a higher temperature may be required to facilitate the oxidative addition and reductive elimination steps. - Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction progress.
Boronic Acid Decomposition - Protodeboronation (hydrolysis of the boronic acid) is a common side reaction. - Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). - Consider using a more stable boronic ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid - This side reaction is often promoted by the presence of oxygen. - Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas.

Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid under different conditions. Note: This data is for analogous compounds and specific optimization will be required for this compound.

Aryl Bromide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
4-BromoacetophenonePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10095
4-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O10092
1-Bromo-4-fluorobenzeneG-COOH-Pd-10-Na₂CO₃DMF/H₂O100>95[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat Reaction Mixture (e.g., 80-100°C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?

A5: Incomplete conversion in Buchwald-Hartwig amination can be due to several factors, often related to the catalyst system and reaction conditions.

Troubleshooting Incomplete Conversion in Buchwald-Hartwig Amination

Possible Cause Troubleshooting Steps
Catalyst Inhibition - The amine substrate or product can sometimes inhibit the catalyst. - Consider using a different ligand; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.
Insufficiently Strong Base - The pKa of the amine influences the required base strength. For less acidic amines, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.
Sub-optimal Solvent - Non-polar aprotic solvents like toluene and 1,4-dioxane are commonly used. - Ensure the solvent is anhydrous, as water can hydrolyze the active catalyst and the base.
Steric Hindrance - If either the aryl bromide or the amine is sterically hindered, the reaction may require a more active catalyst system and higher temperatures.
Incorrect Palladium Source - Ensure you are using a reliable palladium source. Pre-catalysts like XantPhos Pd G3 can provide more consistent results due to the efficient generation of the active catalytic species.[2]

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines. Note: This data is for analogous compounds and specific optimization will be required for this compound.

Aryl Bromide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10098[3]
4-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ (2.5)Xantphos (10)DBUPhMe10088
BromobenzeneMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10095

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add this compound, morpholine, and degassed toluene via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation

Q6: I am having trouble initiating the Grignard reaction with this compound. What can I do?

A6: Initiation of Grignard reagent formation can be challenging. The magnesium surface is often coated with a passivating layer of magnesium oxide.

Troubleshooting Grignard Reaction Initiation

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface - Use fresh magnesium turnings from a new container. - Activate the magnesium by crushing it with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface. - Add a small crystal of iodine; the disappearance of the purple color indicates activation. - Add a few drops of 1,2-dibromoethane as an entrainer.
Presence of Moisture - All glassware must be rigorously flame-dried under vacuum and cooled under an inert gas. - Use anhydrous diethyl ether or THF, preferably from a freshly opened bottle or distilled from a suitable drying agent.
Slow Reaction Rate - Gentle heating with a heat gun may be necessary to initiate the reaction. Be cautious as the reaction is exothermic and can become vigorous once initiated. - Sonication can also be used to help initiate the reaction.

Q7: My Grignard reaction is forming a significant amount of a biphenyl side product. How can I minimize this?

A7: The formation of a biphenyl (Wurtz-type coupling) product is a common side reaction. This occurs when the newly formed Grignard reagent reacts with the starting aryl bromide. To minimize this:

  • Slow Addition: Add the solution of this compound in anhydrous ether/THF dropwise to the suspension of activated magnesium. This maintains a low concentration of the aryl bromide in the reaction mixture.

  • Grignard Exchange: An alternative is to use a Grignard exchange reaction. For instance, reacting 3,4-difluoro bromobenzene with isopropylmagnesium chloride has been shown to significantly reduce side products and increase the yield to over 85%.[2] This method avoids the high temperatures that can occur during direct formation with magnesium metal.[2]

Experimental Protocol: Grignard Reagent Formation via Exchange and Reaction with an Electrophile

This protocol is adapted from a procedure for a similar substrate and is a good starting point.[2]

Materials:

  • This compound (10 mmol, 1.0 equiv)

  • Isopropylmagnesium chloride (11 mmol, 1.1 equiv, 2.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF, 20 mL)

  • Electrophile (e.g., benzaldehyde, 10 mmol, 1.0 equiv)

Procedure:

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add the solution of isopropylmagnesium chloride.

  • Cool the flask to 0-10°C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent over 30 minutes.

  • After the addition is complete, stir the mixture at 0-10°C for 1 hour to ensure complete exchange.

  • Cool the newly formed Grignard reagent to 0-10°C.

  • Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Troubleshooting_Yield start Low or No Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_inert Verify Inert Atmosphere (Degassed Solvents) inert_ok Inert Conditions OK? check_inert->inert_ok check_catalyst Assess Catalyst System (Catalyst, Ligand, Base) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_temp Evaluate Reaction Temperature temp_ok Temperature OK? check_temp->temp_ok reagents_ok->check_inert Yes replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No inert_ok->check_catalyst Yes improve_inert Improve Degassing/ Inert Gas Flow inert_ok->improve_inert No catalyst_ok->check_temp Yes optimize_catalyst Screen Ligands/Bases/ Use Pre-catalyst catalyst_ok->optimize_catalyst No optimize_temp Increase/Decrease Temperature temp_ok->optimize_temp No end Improved Yield temp_ok->end Yes replace_reagents->end improve_inert->end optimize_catalyst->end optimize_temp->end

Caption: Troubleshooting decision tree for low-yielding cross-coupling reactions.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-Bromo-1,2-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The three primary side reactions encountered are:

  • Homocoupling: The self-coupling of the boronic acid reagent to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This is a common issue with electron-deficient boronic acids and can be exacerbated by high temperatures and certain bases.

  • Dehalogenation: The reduction of the starting material, this compound, to 1,2-difluorobenzene. This can occur through various pathways, sometimes involving the palladium catalyst and a hydride source in the reaction mixture.

Q2: How does the electronic nature of this compound affect the Suzuki coupling reaction?

A2: The two fluorine atoms are strongly electron-withdrawing, which makes the carbon-bromine bond more susceptible to oxidative addition to the palladium(0) catalyst. This can lead to a faster reaction rate compared to electron-rich aryl bromides. However, this electron deficiency can also increase the propensity for certain side reactions if the reaction conditions are not carefully controlled.

Q3: Which type of palladium catalyst is best suited for this reaction?

A3: While various palladium catalysts can be effective, systems employing bulky, electron-rich phosphine ligands are often preferred for coupling electron-deficient aryl halides. These ligands can promote the desired cross-coupling pathway and suppress side reactions. Common choices include catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction outcome. For the Suzuki coupling of this compound, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points. Stronger bases may accelerate the desired reaction but can also promote side reactions like protodeboronation.

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant homocoupling of the boronic acid.
Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
Use of a Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) catalyst such as Pd(PPh₃)₄.
Slow Transmetalation A slow transmetalation step can allow for competing homocoupling. Ensure your base is adequately soluble and consider a more active catalyst system.
Issue 2: Formation of 1,2-difluorobenzene (dehalogenation byproduct).
Potential Cause Troubleshooting Step
Hydride Source in the Reaction Certain solvents or bases can act as hydride sources. Ensure the use of high-purity, dry solvents.
Suboptimal Catalyst or Ligand The choice of ligand can influence the relative rates of reductive elimination and side reactions. Screening different phosphine ligands may be beneficial.
High Reaction Temperature Elevated temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.
Issue 3: Significant protodeboronation of the boronic acid.
Potential Cause Troubleshooting Step
High Basicity Strong bases can accelerate protodeboronation. Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Presence of Excess Water While some water is often necessary, an excess can serve as a proton source. Use a carefully controlled amount of water or consider anhydrous conditions if your system allows.
High Reaction Temperature Lowering the reaction temperature can often reduce the rate of protodeboronation.
Unstable Boronic Acid For particularly sensitive boronic acids, consider converting them to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Data Presentation

The following table presents hypothetical data to illustrate the effect of different reaction parameters on the product distribution in the Suzuki coupling of this compound with phenylboronic acid. This data is for illustrative purposes to guide optimization.

Entry Catalyst (mol%) Base Solvent Temp (°C) Desired Product Yield (%) Homocoupling (%) Dehalogenation (%) Protodeboronation (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)9085537
2Pd(PPh₃)₄ (3)NaOHToluene/H₂O (4:1)90658522
3Pd₂(dba)₃/SPhos (2)K₃PO₄Dioxane/H₂O (4:1)10092323
4Pd(OAc)₂ (3)K₂CO₃Toluene/H₂O (4:1)90781543
5Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)110757108

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Pathway A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (Base, Ar'-B(OH)2) C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F G Ar-Ar' + Pd(0)L2 F->G G->A Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Start Suzuki Reaction Mixture (Ar-Br, Ar'-B(OH)2, Pd Catalyst, Base) Desired Desired Product (Ar-Ar') Start->Desired Cross-Coupling Side1 Homocoupling (Ar'-Ar') Start->Side1 Side Reaction 1 Side2 Dehalogenation (Ar-H) Start->Side2 Side Reaction 2 Side3 Protodeboronation (Ar'-H) Start->Side3 Side Reaction 3

Caption: Overview of desired reaction and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Identify Major Side Product(s) (GC-MS, NMR) Start->Check1 Homocoupling Homocoupling (Ar'-Ar') Check1->Homocoupling Dehalogenation Dehalogenation (Ar-H) Check1->Dehalogenation Protodeboronation Protodeboronation (Ar'-H) Check1->Protodeboronation Action1 Degas Solvents Thoroughly Consider Pd(0) Catalyst Homocoupling->Action1 Action2 Check Solvent Purity Screen Ligands Lower Temperature Dehalogenation->Action2 Action3 Use Milder Base Control Water Content Lower Temperature Use Boronate Ester Protodeboronation->Action3 End Optimized Reaction Action1->End Action2->End Action3->End

Caption: A decision tree for troubleshooting common side reactions.

Technical Support Center: Purification of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1,2-difluorobenzene from typical reaction mixtures. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: When synthesizing this compound via electrophilic bromination of 1,2-difluorobenzene, the most common impurities are unreacted starting material (1,2-difluorobenzene), isomeric monobrominated products (e.g., 3-Bromo-1,2-difluorobenzene and other positional isomers), and polybrominated species (e.g., dibromodifluorobenzenes). The formation of these byproducts is due to the directing effects of the fluorine atoms on the benzene ring.

Q2: What is the initial step to purify the crude product after a synthesis?

A2: An initial aqueous workup is recommended to remove any acidic residues from the bromination reaction (e.g., HBr) and other water-soluble impurities. This typically involves washing the crude organic product with a mild base, such as a saturated sodium bicarbonate solution, followed by a water wash. A final wash with brine helps to remove bulk water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

Q3: Which purification technique is most effective for separating this compound from its isomers?

A3: Both fractional distillation and column chromatography can be effective. The choice depends on the boiling point and polarity differences between the isomers. Fractional distillation is suitable if the boiling points of the isomers are sufficiently different. Column chromatography is preferred when boiling points are very close, as it separates compounds based on differences in polarity.

Q4: My purified product is a pale-yellow liquid. Is this normal?

A4: Pure this compound is typically a clear, colorless to pale yellow liquid.[1] A slight yellow tinge is generally acceptable for many applications. However, a significant coloration may indicate the presence of impurities.

Q5: Can this compound be purified by recrystallization?

A5: Since this compound is a liquid at room temperature, standard recrystallization is not a suitable purification method. However, for some closely related solid haloaromatic compounds, recrystallization can be a powerful final purification step.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points. For the bromodifluorobenzene isomers, careful control of temperature and pressure is crucial for effective separation.

Problem 1: Poor separation of isomers.

  • Potential Cause: The boiling points of the isomers are very close, and the distillation column has insufficient theoretical plates.

  • Recommended Solution:

    • Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

    • Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points and can increase the boiling point differences between isomers.

    • Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.

Problem 2: The product is contaminated with a higher-boiling impurity.

  • Potential Cause: The distillation was carried out for too long or at too high a temperature, causing the higher-boiling impurity to co-distill.

  • Recommended Solution:

    • Carefully monitor the temperature at the head of the distillation column. The temperature should remain stable at the boiling point of the desired product. A sharp increase in temperature indicates that a higher-boiling fraction is beginning to distill.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound.

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity and decide which fractions to combine.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. Separation of isomers is possible due to subtle differences in their polarity.

Problem 1: Isomers are co-eluting (not separating).

  • Potential Cause: The solvent system (eluent) is either too polar or not polar enough.

  • Recommended Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will show clear separation of the spots corresponding to the different isomers.

    • Start with a very non-polar solvent, such as hexane, and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.[2]

    • A common starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[2] For haloaromatics, a hexane/dichloromethane or hexane/toluene system can also be effective.

Problem 2: The product is eluting too quickly (low retention).

  • Potential Cause: The eluent is too polar.

  • Recommended Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Problem 3: The product is not eluting from the column (high retention).

  • Potential Cause: The eluent is not polar enough.

  • Recommended Solution: Increase the polarity of the eluent by adding more of the polar solvent. If the compound is still not eluting with a high concentration of the polar solvent, a different, more polar solvent system may be required.

Data Presentation

Parameter1,2-Difluorobenzene (Starting Material)This compound (Product)1-Bromo-2,4-difluorobenzene (Isomer)1-Bromo-3,5-difluorobenzene (Isomer)1,4-Dibromo-2,5-difluorobenzene (Impurity)
Molecular Weight ( g/mol ) 114.09192.99192.99192.99[3]271.88[4]
Boiling Point (°C) 92150-151145-146140[3]209[4]
Density (g/mL at 25°C) 1.1581.7071.7081.676[3]Not available
Appearance Colorless liquidColorless to pale yellow liquid[1]LiquidLiquidWhite solid[4]

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude, dried this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction, which will likely contain lower-boiling impurities such as unreacted 1,2-difluorobenzene.

    • As the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 150-151 °C at atmospheric pressure), change the receiving flask to collect the product fraction.

    • Monitor the temperature closely. A drop in temperature may indicate that all of the product has distilled, while a sharp rise indicates the distillation of higher-boiling impurities.

  • Analysis: Analyze the collected fractions using GC to determine their purity. Combine the fractions that meet the desired purity specifications.

Column Chromatography Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the silica gel bed is well-packed and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.

    • Collect fractions continuously in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution of the compounds by TLC.

    • Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (NaHCO3, H2O, Brine) crude->workup dried_crude Dried Crude Product workup->dried_crude distillation Fractional Distillation dried_crude->distillation Primary Purification chromatography Column Chromatography distillation->chromatography Further Purification (if needed) pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Poor Separation of Isomers? distillation Using Fractional Distillation? start->distillation Yes chromatography Using Column Chromatography? start->chromatography Yes increase_plates Increase Column Efficiency (longer column, better packing) distillation->increase_plates Yes vacuum Use Vacuum Distillation distillation->vacuum Yes slow_rate Decrease Distillation Rate distillation->slow_rate Yes optimize_solvent Optimize Solvent System via TLC chromatography->optimize_solvent Yes gradient Use a Shallow Gradient Elution chromatography->gradient Yes check_loading Check Sample Loading chromatography->check_loading Yes

Caption: Troubleshooting decision tree for isomer separation issues.

References

Technical Support Center: Overcoming Reactivity Challenges with 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 4-Bromo-1,2-difluorobenzene in common cross-coupling and organometallic reactions.

Understanding the Reactivity of this compound

This compound presents a unique set of challenges in organic synthesis. The strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the C-Br bond less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent low reactivity often leads to poor yields and incomplete conversions. This guide provides strategies and optimized protocols to address these issues in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low to no yield in the Suzuki-Miyaura coupling of this compound.

This is a common issue stemming from the electron-deficient nature of the aryl bromide, which can hinder the oxidative addition step, often the rate-limiting step in the catalytic cycle.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check1 Assess Catalyst System (Pd Source & Ligand) start->check1 check2 Evaluate Base and Solvent start->check2 check3 Verify Reagent Quality & Reaction Setup start->check3 sol1 Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Employ a Pd(0) source or a pre-catalyst. check1->sol1 Suboptimal Catalyst sol2 Optimize base and solvent: - Use a stronger base (e.g., K3PO4, Cs2CO3). - Ensure solvent is anhydrous and degassed (e.g., Toluene, Dioxane). check2->sol2 Ineffective Base/Solvent sol3 Improve reaction conditions: - Use fresh, high-purity boronic acid. - Ensure a strictly inert atmosphere (Argon/Nitrogen). - Increase reaction temperature. check3->sol3 Reagent or Setup Issues

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

While specific data for this compound is sparse in readily available literature, the following table provides representative conditions for the coupling of an electron-deficient fluorinated aryl bromide, demonstrating the effectiveness of robust catalyst systems.

Aryl BromideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2.0)DMF/H₂O10048>95
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2.0)DMF/H₂O10048~90
2-BromopyridineTetrafluorophenylboronic acidPd₂(dba)₃ (5)SPhos (15)Na₂CO₃ (2.2)Toluene/THF/H₂O956099

Note: The data presented are for analogous systems and serve as a starting point for optimization.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation in the Buchwald-Hartwig amination of this compound.

Similar to the Suzuki coupling, the electron-deficient nature of the substrate can make oxidative addition challenging. Additionally, the choice of ligand and base is critical for a successful amination.

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig check1 Examine Catalyst and Ligand start->check1 check2 Assess Base and Solvent start->check2 check3 Check for Side Reactions start->check3 sol1 Use a highly active catalyst system: - Buchwald pre-catalysts (e.g., XPhos Pd G3). - Bulky, electron-rich ligands (e.g., XPhos, RuPhos). check1->sol1 Catalyst Inactivity sol2 Optimize reaction medium: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Employ anhydrous, non-coordinating solvents (e.g., Toluene, Dioxane). check2->sol2 Incorrect Base/Solvent sol3 Minimize side reactions: - Ensure strict inert atmosphere to prevent catalyst decomposition. - Optimize temperature to avoid hydrodehalogenation. check3->sol3 Side Reactions Occurring

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

The following table provides reaction conditions for the amination of 4-bromobenzotrifluoride, a compound with similar electronic properties to this compound.

AminePd Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhosNaOtBuToluene1002495
MorpholinePd₂(dba)₃ (2)RuPhosNaOtBuToluene1002488
n-HexylaminePd₂(dba)₃ (2)tBuXPhosNaOtBuToluene1002492

Note: Data is for the amination of 4-bromobenzotrifluoride and serves as a guide for optimization.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Troubleshooting Guide: Grignard Reagent Formation

Issue: Difficulty in initiating the Grignard reaction with this compound.

The formation of a Grignard reagent requires the insertion of magnesium into the C-Br bond. The passivating oxide layer on the magnesium surface and the presence of trace amounts of water can inhibit this reaction.

Troubleshooting Workflow: Grignard Reagent Formation

start Grignard Reaction Fails to Initiate check1 Magnesium Activation start->check1 check2 Reaction Conditions start->check2 sol1 Activate the magnesium surface: - Use mechanical activation (crushing the turnings). - Chemical activation with I2, 1,2-dibromoethane, or DIBAL-H. check1->sol1 Inactive Magnesium sol2 Ensure ideal reaction environment: - Use flame-dried glassware. - Employ anhydrous ether or THF. - Gentle heating may be required to initiate. check2->sol2 Suboptimal Conditions

Caption: Troubleshooting workflow for initiating Grignard reagent formation.

Experimental Protocol: Grignard Reagent Formation

This protocol outlines the formation of the Grignard reagent from this compound.

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm with a heat gun until the color of the iodine fades.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound so slow?

A1: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the C-Br bond towards oxidative addition to the palladium(0) catalyst. This is often the rate-limiting step of the reaction. To accelerate the reaction, you need to use a more reactive catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄).

Q2: I am observing significant hydrodehalogenation (replacement of Br with H) in my Buchwald-Hartwig reaction. What can I do to minimize this?

A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides. It can be minimized by:

  • Using a bulkier ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.

  • Optimizing the base: A very strong base can sometimes promote this side reaction. Consider screening different bases.

  • Lowering the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often reduce the extent of side reactions.

Q3: Can I form a Grignard reagent from this compound at the C-F bond?

A3: No, the C-Br bond is significantly weaker and more reactive than the C-F bond. Therefore, the Grignard reagent will form exclusively at the C-Br position.

Q4: Is it possible to perform a lithiation on this compound?

A4: Yes, lithiation is a viable strategy. Directed ortho-lithiation can occur at the position between the two fluorine atoms using a strong lithium base like n-butyllithium or LDA at low temperatures. This provides an alternative route to functionalization.

Q5: What is the best solvent for these reactions?

A5: For Suzuki and Buchwald-Hartwig reactions, anhydrous and degassed high-boiling aprotic solvents like toluene and 1,4-dioxane are generally preferred. For Grignard reagent formation, anhydrous diethyl ether or THF are the standard choices as they stabilize the Grignard reagent.

References

Technical Support Center: 4-Bromo-1,2-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Bromo-1,2-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?

A1: The two most prevalent byproducts in palladium-catalyzed cross-coupling reactions are the homocoupling product and the hydrodehalogenation product .

  • Homocoupling Product: This is formed by the dimerization of two molecules of this compound, resulting in 3,3',4,4'-tetrafluorobiphenyl. This side reaction is often promoted by the presence of oxygen or certain catalyst-ligand combinations.[1]

  • Hydrodehalogenation Product: This involves the replacement of the bromine atom with a hydrogen atom, yielding 1,2-difluorobenzene. This can occur through various pathways, including a side reaction in the catalytic cycle.[2]

Q2: I am performing a Grignard reaction with this compound and observing low yields of the desired product. What are the likely side products?

A2: In Grignard reagent formation, the primary competing reactions are:

  • Wurtz-type Homocoupling: Similar to cross-coupling reactions, the formation of 3,3',4,4'-tetrafluorobiphenyl can occur.[3]

  • Reaction with Protic Solvents: Grignard reagents are highly basic and will react with any trace amounts of water or other protic solvents to produce the corresponding arene, in this case, 1,2-difluorobenzene.[4] It is crucial to use anhydrous solvents and glassware.

Q3: How can I detect the formation of these byproducts in my reaction mixture?

A3: The most common methods for identifying and quantifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This technique is excellent for separating volatile compounds and providing their mass spectra, which can be used for identification.

  • HPLC: This is useful for less volatile compounds and can be used for quantification with a suitable detector (e.g., UV).

  • NMR Spectroscopy: 1H, 13C, and 19F NMR can be used to identify the structures of the byproducts in the crude reaction mixture or after purification.

Troubleshooting Guides

Issue: High Levels of Homocoupling Product (3,3',4,4'-tetrafluorobiphenyl) in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction vesselEnsure the reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) and maintained under an inert atmosphere.Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[1]
Inappropriate ligandUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can accelerate the reductive elimination step of the desired product, reducing the lifetime of intermediates that can lead to homocoupling.
Suboptimal baseUse a carefully chosen base. For many Suzuki reactions, K₃PO₄ or Cs₂CO₃ are effective.The base plays a crucial role in the transmetalation step and can influence the overall catalytic cycle.
Issue: Significant Formation of Hydrodehalogenation Product (1,2-difluorobenzene) in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
β-hydride elimination from the palladium-amido complexUse a ligand that promotes reductive elimination over β-hydride elimination. Bidentate phosphine ligands can sometimes be beneficial.[2]An unproductive side reaction can compete with reductive elimination, leading to the hydrodehalogenated arene.[2]
Presence of a hydrogen sourceEnsure all reagents and solvents are anhydrous and of high purity.Protic impurities can serve as a hydrogen source for the hydrodehalogenation reaction.
Catalyst systemScreen different palladium precursors and ligands.The choice of catalyst and ligand can significantly influence the relative rates of the desired C-N bond formation and the undesired hydrodehalogenation.

Data Presentation

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Desired Product Yield (%) Homocoupling Byproduct (%) Hydrodehalogenation Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O75155
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane/H₂O92<5<2
3Pd(PPh₃)₄ (3)-Cs₂CO₃Toluene/H₂O85103

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling and Byproduct Analysis

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound and includes steps for byproduct analysis.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis:

    • GC-MS Sample Preparation: Dissolve a known amount of the crude product in a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard.

    • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature program that allows for the separation of the starting material, desired product, and potential byproducts.

    • Identification: Identify the peaks corresponding to 1,2-difluorobenzene (hydrodehalogenation) and 3,3',4,4'-tetrafluorobiphenyl (homocoupling) by comparing their mass spectra with literature data or spectral databases. The mass spectrum of the homocoupling product is expected to show a molecular ion peak corresponding to its molecular weight.

    • Quantification: Calculate the relative amounts of each component based on their peak areas relative to the internal standard.

Visualizations

Reaction_Byproducts reactant This compound desired_product Cross-Coupling Product reactant->desired_product Desired Reaction homocoupling Homocoupling Byproduct (3,3',4,4'-Tetrafluorobiphenyl) reactant->homocoupling Side Reaction 1 hydrodehalogenation Hydrodehalogenation Byproduct (1,2-Difluorobenzene) reactant->hydrodehalogenation Side Reaction 2

Caption: Common reaction pathways for this compound.

Caption: Troubleshooting workflow for minimizing homocoupling byproducts.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 4-Bromo-1,2-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

The primary challenges with this compound arise from the electronic properties of the difluorinated ring. The two fluorine atoms are strongly electron-withdrawing, which can deactivate the aromatic ring towards certain electrophilic substitution side reactions but also influences the reactivity of the C-Br bond in the catalytic cycle. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions.

Q2: Which type of palladium catalyst is a good starting point for my optimization?

For many cross-coupling reactions, using a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species in situ is advantageous.[1] Buchwald precatalysts (e.g., G3 or G4) are often effective as they can be activated under mild conditions with a base. For initial screenings, Pd(OAc)₂ or Pd₂(dba)₃ can also be used, but these may require in situ reduction, which can sometimes lead to catalyst decomposition if not performed under optimal conditions.[1]

Q3: How do I choose the right ligand for my reaction?

The choice of ligand is critical and depends on the specific coupling reaction.[1]

  • For Suzuki-Miyaura coupling: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(tBu)₃ often give good results, especially with challenging substrates.[2]

  • For Buchwald-Hartwig amination: Biarylphosphine ligands developed by the Buchwald group are highly effective. The choice of a specific ligand can depend on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic).[1]

  • For Sonogashira coupling: Phosphine ligands like PPh₃ or dppf are common choices.[3]

Q4: What is the role of the base in these coupling reactions, and how do I select one?

The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (Suzuki) or deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).[1][4]

  • Suzuki: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[4]

  • Buchwald-Hartwig: Strong bases like NaOtBu or LHMDS are often employed. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be a better choice.[1]

  • Sonogashira: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a solvent.[5]

Q5: My reaction mixture turns black, and the reaction stalls. What is happening?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the active Pd(0) catalyst into an inactive, aggregated state. This is a frequent cause of reaction failure. Rigorous exclusion of oxygen and moisture, use of appropriate ligands to stabilize the catalyst, and avoiding excessively high temperatures can help prevent this.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source and ligand are of high quality. Consider using a precatalyst for more reliable generation of the active Pd(0) species. Verify that the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[6]
Inappropriate Ligand The chosen ligand may not be optimal for this specific substrate. Screen a panel of ligands, particularly bulky, electron-rich phosphine ligands which are often effective for challenging aryl bromides.[1]
Incorrect Base The base may be too weak or poorly soluble in the reaction medium. For Suzuki reactions, try switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure your base is strong enough to deprotonate the amine.[1][4]
Suboptimal Temperature The reaction temperature may be too low for the oxidative addition to occur efficiently. Incrementally increase the temperature, but be mindful that excessive heat can lead to catalyst decomposition.[7]
Poor Reagent Quality Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, and solvents are pure and anhydrous. Moisture can lead to side reactions like deborylation of the boronic acid.[8]
Issue 2: Significant Side Product Formation
Side Product Potential Cause & Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen. Ensure thorough degassing of your reaction mixture. Using a Pd(0) precatalyst can also minimize this side reaction as it avoids the initial reduction step that can promote homocoupling.[9]
Hydrodehalogenation (Replacement of Br with H) This can be a competing pathway, especially with fluorinated substrates. The presence of water can be a source of hydrogen. Ensure anhydrous conditions. The choice of phosphine ligand can also influence the selectivity between coupling and hydrodehalogenation.
Alkyne Homocoupling (Glaser Coupling in Sonogashira) This is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by oxygen. To minimize this, ensure a strictly inert atmosphere. Alternatively, switch to a copper-free Sonogashira protocol.[6][10]

Data Presentation: Recommended Starting Conditions for Optimization

The following tables provide suggested starting conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. These are general recommendations and may require further optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Starting Conditions

ParameterSuggested Condition
Palladium Source Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)
Ligand SPhos or XPhos (4 mol% if using Pd(OAc)₂)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)
Temperature 80-110 °C
Reactant Ratio This compound (1 equiv.), Boronic Acid/Ester (1.2-1.5 equiv.)

Table 2: Buchwald-Hartwig Amination Starting Conditions

ParameterSuggested Condition
Palladium Source Pd₂(dba)₃ (1-2 mol%) or tBuBrettPhos Pd G3 (1-2 mol%)
Ligand tBuBrettPhos or XPhos (2-4 mol% if using Pd₂(dba)₃)
Base NaOtBu or LHMDS (1.2-1.5 equivalents)
Solvent Toluene or Dioxane
Temperature 90-120 °C
Reactant Ratio This compound (1 equiv.), Amine (1.1-1.2 equiv.)

Table 3: Sonogashira Coupling Starting Conditions

ParameterSuggested Condition
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%) - May be omitted for copper-free conditions
Ligand PPh₃ (4-10 mol%)
Base Et₃N or DIPEA (2-3 equivalents, can be used as solvent)
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Reactant Ratio This compound (1 equiv.), Terminal Alkyne (1.2-1.5 equiv.)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[11]

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).[11]

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[11]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.[11]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[11]

General Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (3 mol%, if not performing a copper-free reaction).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N, 3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Catalyst, Base, Aryl Halide, Amine solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Catalyst_Ligand_Selection_Logic start Start Optimization for This compound Coupling reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) suzuki_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) suzuki->suzuki_ligand buchwald_ligand Screen Biarylphosphine Ligands (e.g., tBuBrettPhos, XPhos) buchwald->buchwald_ligand sonogashira_ligand Use Common Phosphine Ligands (e.g., PPh3, dppf) sonogashira->sonogashira_ligand precatalyst Consider Precatalyst (e.g., Buchwald G3/G4) for reliable Pd(0) generation suzuki_ligand->precatalyst buchwald_ligand->precatalyst

References

Preventing protodeboronation in Suzuki reactions with 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 4-Bromo-1,2-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a deboronated byproduct, which can complicate purification. With an electron-deficient aryl halide like this compound, the corresponding boronic acid coupling partners can be more susceptible to protodeboronation, particularly under basic reaction conditions.[2]

Q2: What are the primary causes of protodeboronation in this reaction?

A2: Several factors can contribute to an increased rate of protodeboronation:

  • High pH (basicity): The base, essential for the transmetalation step, can also catalyze the protodeboronation of the boronic acid.[3]

  • Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[3]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation, sometimes more than the desired coupling reaction.[4]

  • Inefficient Catalytic System: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst, which can indirectly favor side reactions.

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol or MIDA esters) and potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[1][2] They act as a "slow-release" source of the active boron species, keeping its concentration low and minimizing the competing protodeboronation.[1]

  • Choice of Base: Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Anhydrous Conditions: Using anhydrous solvents and reagents can significantly reduce protodeboronation by eliminating a key proton source.[5]

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can slow down the rate of protodeboronation relative to the Suzuki coupling.[4]

  • Efficient Catalyst System: Employing a highly active palladium catalyst and a suitable ligand (often bulky and electron-rich phosphines) can accelerate the desired cross-coupling, thereby outcompeting the protodeboronation side reaction.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product and significant amount of 1,2-difluorobenzene byproduct. High rate of protodeboronation of the boronic acid coupling partner.1. Switch to a more stable boron reagent: Use the pinacol ester or MIDA ester of the boronic acid.[1] 2. Optimize the base: Change to a weaker base such as K₃PO₄ or Cs₂CO₃.[3] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 4. Ensure anhydrous conditions: Use dry solvents and reagents.[5]
Reaction is sluggish or stalls, with unreacted this compound remaining. Inefficient catalyst system or catalyst deactivation.1. Screen different palladium catalysts and ligands: Consider using a more active pre-catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands).[6] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the reaction rate. 3. Degas the reaction mixture thoroughly: Remove oxygen from the solvent and reaction setup to prevent catalyst deactivation.
Formation of homocoupled byproduct from the boronic acid. Slow transmetalation step, allowing for the competing homocoupling pathway.1. Optimize the base and solvent: The choice of base and solvent can significantly impact the rate of transmetalation. 2. Use a more reactive boron reagent: In some cases, the free boronic acid might be more reactive in the desired coupling than its ester, but this must be balanced against the risk of protodeboronation.

Data Presentation: Impact of Reaction Parameters on Suzuki Coupling of Electron-Deficient Aryl Bromides

The following table provides illustrative data on how different reaction parameters can affect the yield of the desired product and the extent of protodeboronation in Suzuki-Miyaura reactions of electron-deficient aryl bromides. While this data is not specific to this compound, it serves as a general guideline for optimization.

Entry Aryl Bromide Boronic Acid Derivative Base Solvent Temperature (°C) Yield of Coupled Product (%) Protodeboronation Byproduct (%)
14-BromoacetophenonePhenylboronic acidNa₂CO₃DMA/H₂O1008510
24-BromoacetophenonePhenylboronic acidK₃PO₄DMA/H₂O100925
34-BromonitrobenzenePhenylboronic acidK₃PO₄Toluene/H₂O9091<5
44-BromonitrobenzenePhenylboronic acid pinacol esterK₃PO₄Toluene9088<2

Data is compiled for illustrative purposes and may not be representative of all reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound using a Boronic Acid Pinacol Ester

This protocol is a starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 regenerated Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Byproduct Ar'-H Protodeboronation->Byproduct Base_H2O + Base, H₂O

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation CheckBoron Is a boronic acid being used? Start->CheckBoron SwitchEster Switch to Boronic Ester (Pinacol, MIDA) CheckBoron->SwitchEster Yes CheckBase Is a strong base (e.g., NaOH) used? CheckBoron->CheckBase No SwitchEster->CheckBase SwitchBase Use a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) CheckBase->SwitchBase Yes CheckTemp Is the reaction temperature high? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes CheckCatalyst Is the catalyst system efficient? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst OptimizeCatalyst Screen bulky, electron-rich phosphine ligands CheckCatalyst->OptimizeCatalyst No End Improved Yield CheckCatalyst->End Yes OptimizeCatalyst->End

Caption: A troubleshooting workflow for addressing protodeboronation in Suzuki reactions.

References

Troubleshooting Grignard reaction initiation with 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions, with a specific focus on the challenging initiation involving 4-Bromo-1,2-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in initiating a Grignard reaction with this compound?

The primary challenge stems from two main factors. First, the inherent difficulty in initiating any Grignard reaction due to the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal.[1] This layer acts as a barrier, preventing the magnesium from reacting with the aryl halide.[1] Second, this compound is an electron-deficient aryl halide due to the electron-withdrawing nature of the two fluorine atoms. This reduces the reactivity of the C-Br bond towards oxidative addition to magnesium, often requiring more forcing conditions for the reaction to initiate.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • Disappearance of an activator's color: If using iodine, its characteristic purple or brown color will fade.[1][2]

  • Spontaneous reflux: The reaction is exothermic, and the heat generated can cause the solvent (especially low-boiling point ethers like diethyl ether) to boil.[1]

  • Appearance of turbidity: The reaction mixture may turn cloudy with a grayish or brownish hue.[1][2]

  • Heat generation: A noticeable increase in the temperature of the reaction flask.[1]

  • Gas evolution: If using 1,2-dibromoethane as an activator, bubbling due to the formation of ethylene gas will be observed.[3]

Q3: Why is it critical to use anhydrous (dry) solvents and glassware?

Grignard reagents are potent bases and will react readily with protic sources, such as water. This reaction quenches the Grignard reagent, forming the corresponding hydrocarbon (in this case, 1,2-difluorobenzene) and magnesium salts, thus reducing the yield of the desired product. All glassware should be rigorously dried, typically by flame-drying under an inert atmosphere or oven-drying, and solvents must be anhydrous.[1]

Q4: Are there alternative methods to the direct reaction with magnesium for preparing 3,4-difluorophenylmagnesium bromide?

Yes. Due to the challenges of direct synthesis, a halogen-magnesium exchange reaction is a common and often more reliable alternative. This involves reacting this compound with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride. This method can often be performed at lower temperatures, mitigating the risk of side reactions.

Troubleshooting Guide: Reaction Initiation Failure

If you are experiencing difficulty initiating your Grignard reaction with this compound, consult the following troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Grignard Initiation Failure start Reaction Fails to Initiate (No exotherm, no color change) check_anhydrous Verify Anhydrous Conditions - Flame-dried glassware? - Anhydrous solvent? start->check_anhydrous check_reagents Check Reagent Quality - Fresh magnesium turnings? - Pure this compound? check_anhydrous->check_reagents If conditions are dry activation Magnesium Activation Required check_reagents->activation If reagents are good chemical_activation Chemical Activation activation->chemical_activation Choose Method physical_activation Physical Activation activation->physical_activation Choose Method iodine Add a crystal of Iodine chemical_activation->iodine dbe Add a few drops of 1,2-Dibromoethane (DBE) chemical_activation->dbe dibah Use DIBAH (5-10 mol%) chemical_activation->dibah crushing Crush Mg turnings with a glass rod physical_activation->crushing sonication Use an ultrasonic bath physical_activation->sonication reassess Re-evaluate Conditions - Gentle warming? - Higher concentration of initiator? iodine->reassess dbe->reassess dibah->reassess crushing->reassess sonication->reassess success Reaction Initiates! reassess->success If successful failure Initiation Still Fails reassess->failure If unsuccessful alt_method Consider Alternative Methods - Halogen-Magnesium Exchange - Rieke Magnesium failure->alt_method

Caption: A workflow diagram for troubleshooting Grignard reaction initiation failure.

Data Presentation: Magnesium Activation and Solvent Choice

The choice of activation method and solvent can significantly impact the success of a Grignard reaction, especially for challenging substrates.

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodActivator/ActionTypical AmountVisual/Thermal Cue of InitiationAdvantagesDisadvantages
Iodine I₂ crystalsA few small crystalsDisappearance of purple/brown color[1][2]Simple and common method.[1]Can introduce impurities if used in excess.
1,2-Dibromoethane (DBE) BrCH₂CH₂BrA few dropsBubbling (ethylene gas evolution)[3]Highly effective as it cleans the Mg surface.Introduces byproducts (ethene and MgBr₂).
DIBAH-H Diisobutylaluminum hydride5-12 mol%Temperature increaseAlso acts as a drying agent; allows for lower initiation temperatures (≤20°C for aryl halides).[4][5]More expensive and requires careful handling.
Mechanical Crushing Crushing with a glass rodN/ALocalized bubbling or cloudinessExposes a fresh, unoxidized magnesium surface.[3]Can be difficult to perform effectively and risks breaking glassware.
Sonication Ultrasonic bathN/AGeneral cloudiness and warmingCleans the magnesium surface through cavitation.[3]Requires specialized equipment.

Table 2: Properties of Common Solvents for Grignard Reactions

SolventFormulaBoiling Point (°C)Key Properties and Considerations
Diethyl Ether (C₂H₅)₂O34.6Highly volatile, which can aid in initiation due to easy refluxing.
Tetrahydrofuran (THF) C₄H₈O66Higher boiling point is suitable for less reactive halides. Better at solvating and stabilizing the Grignard reagent.[6]
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O80A "greener" alternative to THF with a higher boiling point and reduced tendency to form peroxides.

Potential Side Reactions

When working with this compound, be aware of potential side reactions:

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a biphenyl derivative. This is more likely at higher concentrations of the aryl bromide and at elevated temperatures.

  • Benzyne Formation: Due to the presence of ortho-fluorine atoms, elimination of MgBrF from the Grignard reagent can occur, especially at higher temperatures, to form a highly reactive benzyne intermediate.[7][8] This can lead to a variety of undesired side products.

SideReactions Potential Side Reactions Grignard 3,4-Difluorophenyl magnesium bromide Wurtz Wurtz Coupling Product (Biphenyl derivative) Grignard->Wurtz Benzyne Benzyne Intermediate Grignard->Benzyne ArylBromide This compound ArylBromide->Wurtz SideProducts Various Side Products Benzyne->SideProducts HighTemp High Temperature HighTemp->Benzyne

Caption: Potential side reactions in the Grignard synthesis with this compound.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction Initiation with Iodine Activation

  • Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, condenser, dropping funnel) by flame-drying under vacuum or by heating in an oven (>120°C) for several hours. Allow to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).[1]

  • Reagent Setup: To the cooled flask, add magnesium turnings (typically 1.1-1.5 equivalents) and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine.[1][2] The flask may be gently warmed with a heat gun until violet vapors are observed, then allowed to cool.

  • Solvent and Aryl Halide Addition: Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium. In a separate, dry dropping funnel, prepare a solution of this compound (1 equivalent) in the remaining anhydrous solvent. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

  • Observation: Stir the mixture. Successful initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.[1][2] If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.

  • Continuation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, controlled reflux.

Protocol 2: General Procedure for Grignard Reaction Initiation with 1,2-Dibromoethane (DBE) Activation

  • Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to cover the magnesium turnings.[1]

  • Initiation: While stirring, add a few drops of 1,2-dibromoethane via syringe.[3] Initiation is indicated by the evolution of ethylene gas (bubbling).[3]

  • Aryl Halide Addition: Once the initial vigorous reaction with DBE subsides, begin the slow, dropwise addition of the this compound solution from the dropping funnel.

  • Continuation: Maintain a steady, gentle reflux by controlling the rate of addition. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

References

Technical Support Center: Separation of Bromodifluorobenzene Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic separation of bromodifluorobenzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating bromodifluorobenzene isomers?

The primary challenge in separating positional isomers of bromodifluorobenzene, such as 1-bromo-2,3-difluorobenzene, 1-bromo-2,4-difluorobenzene, and so on, lies in their very similar physicochemical properties. These isomers have the same molecular weight and often exhibit close boiling points and polarities, making their separation by standard chromatographic techniques difficult.[1][2]

Q2: Which chromatographic techniques are most effective for separating these isomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively employed for the separation of bromodifluorobenzene isomers. The choice between GC and HPLC will depend on the specific isomers, the sample matrix, and the available instrumentation.

  • Gas Chromatography (GC): GC is well-suited for separating volatile and thermally stable compounds like bromodifluorobenzene isomers. The separation is primarily based on differences in boiling points and interactions with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates isomers based on their partitioning between a liquid mobile phase and a solid stationary phase. It offers a wide range of stationary and mobile phases, allowing for fine-tuning of selectivity.

Q3: How do I select the right GC column for my separation?

The choice of the GC column's stationary phase is the most critical factor for achieving a successful separation of isomers.

  • Non-polar columns separate primarily based on boiling point.

  • Polar columns offer different selectivity based on dipole-dipole interactions and are often more effective for separating positional isomers.[3]

  • Liquid crystalline stationary phases are uniquely capable of separating positional isomers that are difficult to resolve on other types of columns.[4]

  • For halogenated aromatic compounds, columns with phenyl- or cyanopropyl-functionalized stationary phases can provide enhanced selectivity due to π-π interactions.

Q4: Which HPLC columns are recommended for separating bromodifluorobenzene isomers?

For reversed-phase HPLC, several types of columns can be effective for separating positional isomers:

  • Phenyl and Pentafluorophenyl (PFP) Columns: These are often the first choice for separating benzene ring positional isomers due to their ability to provide hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[5][6]

  • C18-Phenyl/PFP Columns: These columns combine the selectivity of both traditional C18 and phenyl columns, making them suitable for complex samples.[5]

  • Specialty Reversed-Phase Columns: Columns like Newcrom R1, which have low silanol activity, can also be used for the separation of halogenated benzenes.[7]

  • Carbon-Based Columns: Columns coated with materials like C70 fullerene have shown success in separating brominated benzene isomers in normal-phase liquid chromatography.[8][9]

Troubleshooting Guides

This section addresses specific issues that users might encounter during the separation of bromodifluorobenzene isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes:

  • Inappropriate Column Selection: The stationary phase may not have sufficient selectivity for the isomers.

  • Suboptimal Mobile Phase (HPLC) or Temperature Program (GC): The conditions are not optimized to maximize the differences in interaction between the isomers and the stationary phase.

  • Incorrect Flow Rate: The carrier gas (GC) or mobile phase (HPLC) flow rate may be too high, reducing the number of theoretical plates and thus, resolution.

Solutions:

  • Column Selection:

    • GC: Switch to a more polar column (e.g., a wax or cyano-based phase) or a column with a different selectivity, such as one with a liquid crystalline stationary phase.[4][10]

    • HPLC: Try a Phenyl, PFP, or a carbon-based column to introduce different separation mechanisms.[5][8]

  • Method Optimization:

    • GC: Optimize the temperature program by using a slower temperature ramp.[10]

    • HPLC: Perform a systematic study of mobile phase composition (e.g., varying the organic modifier to water ratio) and consider adding modifiers like acids (e.g., formic or phosphoric acid) if compatible with your detector.[7][11]

  • Flow Rate Adjustment:

    • GC: Lower the carrier gas flow rate to increase efficiency, though this will increase analysis time.[10]

    • HPLC: Optimize the flow rate to operate near the van Deemter equation's minimum for the column in use.

Issue 2: Peak Tailing

Possible Causes:

  • Active Sites on the Column: Exposed silanols on silica-based columns can interact with the analytes, causing tailing.[10]

  • Column Overload: Injecting too much sample can lead to asymmetrical peak shapes.[12]

  • Mismatch Between Sample Solvent and Mobile Phase (HPLC): If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

Solutions:

  • HPLC:

    • Add a competitor, like a small amount of acid (e.g., trifluoroacetic acid), to the mobile phase to mask active silanol groups.[10]

    • Use a column with low silanol activity or an end-capped column.[7]

    • Reduce the injection volume or the sample concentration.[12]

    • Ensure the sample is dissolved in the mobile phase or a weaker solvent.

  • GC:

    • Use a highly inert column.

    • Check for and clean any active sites in the inlet liner.[12]

Issue 3: Unstable Retention Times

Possible Causes:

  • Leaks in the System: Leaks in the GC or HPLC system can cause fluctuations in flow and pressure.

  • Inconsistent Temperature Control: Poor control of the column oven (GC) or column heater (HPLC) can lead to shifts in retention time.

  • Improperly Prepared Mobile Phase (HPLC): Changes in the mobile phase composition due to evaporation or inadequate mixing can affect retention.

Solutions:

  • System Check: Perform a leak check on all fittings and connections.

  • Temperature Verification: Verify the accuracy of the column oven or heater with an external thermometer.

  • Mobile Phase Preparation (HPLC): Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[10] If using a gradient, ensure the proportioning valves are functioning correctly.

Experimental Protocols

Example GC Method for Bromodifluorobenzene Isomer Separation

This is a general starting protocol and should be optimized for your specific isomers and instrument.

  • Column: A polar capillary column, such as one with a poly(biscyanopropyl siloxane) stationary phase (e.g., SP-2331) or a 50% phenyl-substituted column.[3]

    • Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 280 °C.

Example HPLC Method for Bromodifluorobenzene Isomer Separation

This is a general starting protocol and should be optimized for your specific isomers and instrument.

  • Column: A Pentafluorophenyl (PFP) column.[5]

    • Dimensions: 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with 40% B.

    • Linear gradient to 80% B over 15 minutes.

    • Hold at 80% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 228 nm or a Mass Spectrometer.[8]

  • Injection Volume: 5 µL.

Data Presentation

Table 1: Comparison of GC Columns for Isomer Separation
Column TypeStationary Phase PrincipleSelectivity Based OnIdeal for
Non-Polar DimethylpolysiloxaneBoiling Point, van der Waals forcesGeneral purpose, separation of non-polar compounds.
Intermediate Polar Phenyl-substituted polysiloxaneBoiling Point, π-π interactionsAromatic compounds, offers alternate selectivity.
Polar Polyethylene glycol (Wax), Cyanopropyl-substitutedDipole-dipole interactions, hydrogen bondingPolar compounds, positional isomers.
Liquid Crystalline Liquid crystal polymersMolecular shape and rigidityDifficult-to-separate positional and geometric isomers.[4]
Table 2: Comparison of HPLC Columns for Isomer Separation
Column TypeStationary Phase PrincipleSelectivity Based OnIdeal for
C18 (ODS) OctadecylsilaneHydrophobicityGeneral purpose reversed-phase separations.
Phenyl-Hexyl Phenyl-hexyl ligandsHydrophobicity, π-π interactionsAromatic and moderately polar compounds.[5]
Pentafluorophenyl (PFP) Pentafluorophenylpropyl ligandsHydrophobic, π-π, dipole-dipole, ion-exchange interactionsHalogenated compounds, positional isomers, polar compounds.[5][6]
Carbon-Based Fullerene (e.g., C70) coatedHalogen-π and π-π interactionsHalogenated benzenes in normal-phase mode.[8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Bromodifluorobenzene Isomer Mixture dissolve Dissolve in appropriate solvent (e.g., Hexane for GC, Mobile Phase for HPLC) sample->dissolve inject Inject sample into chromatograph dissolve->inject separation Separation on analytical column inject->separation detection Detect separated isomers (e.g., FID, MS, UV) separation->detection chromatogram Generate chromatogram detection->chromatogram integrate Integrate peaks and quantify chromatogram->integrate

Caption: Experimental workflow for the chromatographic analysis of bromodifluorobenzene isomers.

troubleshooting_tree action_node action_node issue_node issue_node start Poor Isomer Separation? coelution Co-elution or Poor Resolution? start->coelution Yes tailing Peak Tailing? start->tailing No change_column Change to a more selective column (e.g., PFP for HPLC, Wax for GC) coelution->change_column Yes optimize_method Optimize temperature gradient (GC) or mobile phase (HPLC) coelution->optimize_method Also consider check_overload Reduce injection volume/concentration tailing->check_overload Yes use_inert_column Use inert column or modify mobile phase (HPLC) tailing->use_inert_column Also consider retention_shift Unstable Retention Time? check_leaks Check system for leaks retention_shift->check_leaks Yes check_temp Verify temperature control retention_shift->check_temp Also consider change_column->tailing optimize_method->tailing check_overload->retention_shift use_inert_column->retention_shift

Caption: A troubleshooting decision tree for common issues in isomer separation.

References

Technical Support Center: Minimizing Homocoupling in 4-Bromo-1,2-difluorobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 4-Bromo-1,2-difluorobenzene. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize the formation of homocoupling byproducts in your cross-coupling reactions.

Troubleshooting Guide

Homocoupling, the unwanted self-coupling of your starting materials, is a common side reaction in cross-coupling chemistry. For a substrate like this compound, this can lead to the formation of 2,2',3,3'-tetrafluorobiphenyl from the aryl halide or the dimer of your coupling partner. The following table outlines common issues, their potential causes, and recommended solutions to improve the selectivity of your reaction.

ProblemPotential CauseRecommended Solution
High levels of 2,2',3,3'-tetrafluorobiphenyl byproduct 1. Presence of Pd(II) species: Pd(II) can promote the homocoupling of organoboron compounds in Suzuki-Miyaura reactions.[1] 2. Oxygen in the reaction mixture: Dissolved oxygen can facilitate the oxidative homocoupling of the boronic acid.[2] 3. Inefficient oxidative addition: Slow oxidative addition of this compound to the Pd(0) catalyst can allow for competing side reactions.1. Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent. 2. Thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1] 3. Select an appropriate ligand. Electron-rich and bulky phosphine ligands can promote oxidative addition. For electron-deficient aryl halides, ligands like SPhos or XPhos may be beneficial.[3]
Significant formation of the boronic acid dimer (in Suzuki reactions) 1. Presence of oxygen: As mentioned, oxygen is a key culprit in boronic acid homocoupling. 2. High temperatures: Elevated temperatures can sometimes favor homocoupling pathways. 3. Base-mediated decomposition/homocoupling: Certain bases can promote the decomposition of the boronic acid, leading to homocoupling.1. Rigorous degassing is crucial. Ensure your reaction setup is completely free of air. 2. Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period. 3. Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOH, depending on the specific boronic acid.[4][5]
Low conversion of this compound 1. Catalyst deactivation: The catalyst may be poisoned by impurities or decompose over the course of the reaction. 2. Poor choice of ligand: The ligand may not be suitable for activating the C-Br bond of the electron-deficient substrate. 3. Inappropriate solvent or base: The chosen solvent and base may not provide the optimal conditions for the catalytic cycle to proceed efficiently.[6][7]1. Use a robust precatalyst and ensure high purity of all reagents. 2. Screen a panel of ligands. Consider bulky, electron-rich phosphine ligands that are known to be effective for challenging substrates.[8][9] 3. Experiment with different solvent systems and bases. For Suzuki reactions, a mixture of an organic solvent and water is often effective.[6] For Buchwald-Hartwig aminations, non-polar aprotic solvents like toluene or dioxane are common.[10]
Formation of dehalogenated byproduct (1,2-difluorobenzene) 1. Presence of a hydrogen source: Water, alcohols, or even the amine coupling partner can act as a source of hydrogen for hydrodehalogenation. 2. β-hydride elimination: In Buchwald-Hartwig amination, if the amine has β-hydrogens, this can be a competing pathway.1. Use anhydrous solvents and reagents. 2. For Buchwald-Hartwig reactions, the choice of ligand and base is critical to favor reductive elimination over β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant issue with this compound?

A1: this compound is an electron-deficient aryl halide due to the presence of the two electron-withdrawing fluorine atoms. This electronic property can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides. If the oxidative addition is slow, it can allow for side reactions like the homocoupling of the more reactive coupling partner (e.g., the organoboron reagent in a Suzuki-Miyaura reaction) to become more prominent.

Q2: How do I choose the right ligand to minimize homocoupling?

A2: Ligand selection is crucial. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are often a good starting point. These ligands can stabilize the Pd(0) center and promote the oxidative addition step, which outcompetes the homocoupling pathway. Examples of such ligands include tri-tert-butylphosphine (P(tBu)₃), SPhos, and XPhos. A screening of different ligand classes, including biarylphosphines and ferrocenylphosphines, may be necessary to find the optimal one for your specific transformation.[8][9]

Q3: What is the best base to use for Suzuki-Miyaura coupling with this substrate?

A3: The choice of base can significantly impact the reaction outcome. While a base is necessary for the transmetalation step, strong bases can sometimes promote the decomposition of the boronic acid, leading to homocoupling. For many Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and are generally milder than hydroxides.[4][5] It is recommended to screen a few different bases to find the one that gives the best balance between a high yield of the desired product and minimal byproduct formation.

Q4: Can the reaction solvent affect the level of homocoupling?

A4: Yes, the solvent can influence the rates of the different steps in the catalytic cycle and thus affect the selectivity. For Suzuki-Miyaura reactions, polar aprotic solvents or mixtures of an organic solvent (like dioxane or toluene) with water are commonly used.[6][7] The aqueous component is often necessary to dissolve the inorganic base. For Buchwald-Hartwig aminations, anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically preferred. It is advisable to consult the literature for solvent systems that have proven effective for similar fluorinated substrates.

Q5: How can I effectively remove oxygen from my reaction?

A5: Rigorous exclusion of oxygen is critical to prevent homocoupling, especially of the boronic acid partner in Suzuki-Miyaura reactions.[2] The most common methods are:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding other reagents.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness. All subsequent additions of reagents and manipulations should be done under a positive pressure of an inert gas.

Experimental Protocols

The following are general starting protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or a Schlenk flask, combine the palladium precatalyst and the phosphine ligand in the reaction solvent. Stir for a few minutes to allow for the formation of the active catalyst.

  • Add the base, followed by the amine and then this compound.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in minimizing homocoupling.

CrossCouplingVsHomocoupling pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)(R)L_n oa_complex->transmetalation_complex Transmetalation (R-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product homocoupling_start R-B(OR)₂ homocoupling_product R-R homocoupling_start->homocoupling_product Homocoupling homocoupling_pd Pd(II) homocoupling_pd->homocoupling_product

Figure 1: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.

TroubleshootingWorkflow decision decision solution solution start High Homocoupling Observed check_degassing Was the reaction rigorously degassed? start->check_degassing degas_solution Improve degassing procedure (sparge or freeze-pump-thaw) check_degassing->degas_solution No check_catalyst Are you using a Pd(0) precatalyst? check_degassing->check_catalyst Yes use_pd0 Switch to a Pd(0) source or add a reducing agent check_catalyst->use_pd0 No check_ligand Is the ligand appropriate for an electron-deficient aryl bromide? check_catalyst->check_ligand Yes screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_ligand->screen_ligands No check_base Could the base be promoting boronic acid decomposition? check_ligand->check_base Yes screen_bases Try milder bases like K₂CO₃ or K₃PO₄ check_base->screen_bases Possibly optimize_temp Optimize reaction temperature check_base->optimize_temp No

Figure 2: A workflow for troubleshooting high homocoupling in cross-coupling reactions.

ReactionParameters center Minimized Homocoupling catalyst Pd(0) Precatalyst catalyst->center ligand Bulky, Electron-Rich Ligand ligand->center base Mild Base (e.g., K₂CO₃, K₃PO₄) base->center solvent Appropriate Solvent (Degassed) solvent->center temperature Optimized Temperature temperature->center atmosphere Inert Atmosphere (O₂-free) atmosphere->center

Figure 3: Key reaction parameters influencing the minimization of homocoupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-1,2-difluorobenzene and 4-Bromo-1,3-difluorobenzene in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. The nuanced reactivity of halogenated aromatic compounds, particularly those bearing fluorine atoms, can significantly influence the outcome of a reaction. This guide provides a detailed comparison of the reactivity of two isomeric bromodifluorobenzenes, 4-Bromo-1,2-difluorobenzene and 4-Bromo-1,3-difluorobenzene, in three widely utilized reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The differential placement of the two fluorine atoms in these isomers results in distinct electronic and steric environments around the carbon-bromine bond, leading to notable differences in their reactivity profiles. Understanding these differences is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.

Unraveling the Electronic and Steric Landscape

The reactivity of an aryl halide in cross-coupling and nucleophilic substitution reactions is fundamentally governed by the electronic properties of the aromatic ring and the steric hindrance around the reaction center. In the case of this compound and 4-bromo-1,3-difluorobenzene, the potent electron-withdrawing inductive effect (-I) of the fluorine atoms plays a dominant role. This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.

However, fluorine atoms also exert a mesomeric (+M) or resonance effect, donating electron density to the ring. This effect is most pronounced at the ortho and para positions. The interplay between the strong inductive and weaker mesomeric effects determines the overall electron density and reactivity of the C-Br bond.

In This compound , the two fluorine atoms are ortho to each other. This arrangement leads to a significant cumulative electron-withdrawing effect on the carbon atom bearing the bromine. Furthermore, the ortho-disposed fluorine atoms can exert steric hindrance, potentially impeding the approach of bulky catalysts or nucleophiles.

In 4-Bromo-1,3-difluorobenzene , the fluorine atoms are meta to each other. The inductive effects of the two fluorine atoms still render the ring electron-deficient. However, the steric environment around the C-Br bond is less congested compared to the 1,2-difluoro isomer.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The key step in the catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is sensitive to the electronic properties and steric environment of the aryl halide.

While direct comparative studies between this compound and 4-bromo-1,3-difluorobenzene under identical Suzuki-Miyaura conditions are not extensively documented in the literature, we can infer their relative reactivity based on studies of similar compounds. For instance, a study on the Suzuki-Miyaura coupling of various bromofluorobenzenes with 4-fluorophenylboronic acid provides valuable insights. Although this study does not include the exact difluoro isomers , it does compare 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene, which can serve as a reasonable proxy for understanding the electronic and steric influences.

Based on the general principles of Suzuki-Miyaura coupling, it is anticipated that 4-Bromo-1,3-difluorobenzene would exhibit higher reactivity compared to its 1,2-isomer. This is primarily due to the reduced steric hindrance around the C-Br bond, allowing for more facile oxidative addition of the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Data not available
4-Bromo-1,3-difluorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Data not available
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl_Br Aryl-Br Ox_Add Oxidative Addition Aryl_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Aryl_Pd_Br Aryl-Pd(II)L_n-Br Ox_Add->Aryl_Pd_Br Transmetalation Transmetalation Aryl_Pd_Br->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Pd_R Aryl-Pd(II)L_n-R Transmetalation->Aryl_Pd_R Red_Elim Reductive Elimination Aryl_Pd_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aryl-R Red_Elim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a critical step.

In the context of this compound and 4-bromo-1,3-difluorobenzene, the electronic effects of the fluorine atoms are expected to enhance the reactivity of the C-Br bond towards oxidative addition. However, the steric hindrance in the 1,2-isomer may again play a significant role. The proximity of the ortho-fluorine atom to the bromine could disfavor the approach of the bulky palladium-ligand complex, potentially leading to slower reaction rates or lower yields compared to the less sterically encumbered 1,3-isomer.

Therefore, it is predicted that 4-Bromo-1,3-difluorobenzene will be the more reactive substrate in Buchwald-Hartwig amination reactions.

Table 2: Representative Buchwald-Hartwig Amination Reaction

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024Data not available
4-Bromo-1,3-difluorobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024Data not available
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and the base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv.), and a suitable phosphine ligand, like XPhos (0.02-0.10 equiv.), in an anhydrous, degassed solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration.

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Buchwald_Hartwig_Amination Aryl_Br Aryl-Br Ox_Add Oxidative Addition Aryl_Br->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Aryl_Pd_Br Aryl-Pd(II)L_n-Br Ox_Add->Aryl_Pd_Br Amine_Coord Amine Coordination & Deprotonation Aryl_Pd_Br->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord Amido_Complex Aryl-Pd(II)L_n-NR₂ Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aryl-NR₂ Red_Elim->Product

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. The reactivity in SNAr is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex.

The strong electron-withdrawing nature of fluorine atoms significantly activates the benzene ring towards nucleophilic attack. In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of the trend observed in S_N2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine, rather than the cleavage of the carbon-halogen bond.

However, in the case of this compound and 4-bromo-1,3-difluorobenzene, the leaving group is bromine. The reactivity will therefore be primarily influenced by the position of the fluorine atoms and their ability to stabilize the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the bromine.

For This compound , the two fluorine atoms are positioned to effectively stabilize the negative charge of the Meisenheimer intermediate through their inductive effects.

For 4-Bromo-1,3-difluorobenzene , the fluorine atoms are also inductively withdrawing, but their positioning relative to the reaction center is different.

Given the strong electron-withdrawing nature of the two adjacent fluorine atoms in This compound , it is anticipated to be more reactive towards nucleophilic aromatic substitution at the bromine-bearing carbon compared to the 1,3-isomer. The combined inductive effect of the ortho- and meta-fluorines (relative to the bromine) in the 1,2-isomer provides greater stabilization for the developing negative charge in the Meisenheimer complex.

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

| Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Sodium Methoxide | - | DMF | 100 | 6 | Data not available | | 4-Bromo-1,3-difluorobenzene | Sodium Methoxide | - | DMF | 100 | 6 | Data not available |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of the aryl bromide (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the nucleophile (e.g., sodium methoxide, 1.5 equiv.).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for several hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

SNAr_Mechanism Reactants Aryl-Br + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product Aryl-Nu + Br⁻ Meisenheimer->Product Leaving Group Departure

General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This comparative guide provides a framework for researchers to make informed decisions when selecting between these two valuable fluorinated building blocks. While the predictions are based on established principles of organic chemistry, it is crucial to note the absence of direct, quantitative comparative studies in the literature. Therefore, the provided experimental protocols should serve as a starting point for optimization in specific synthetic applications.

A Comparative Guide to the Synthetic Utility of 4-Bromo-1,2-difluorobenzene and 4-Iodo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison of 4-Bromo-1,2-difluorobenzene and 4-Iodo-1,2-difluorobenzene, two important fluorinated synthons, in the context of palladium-catalyzed cross-coupling reactions.

The strategic incorporation of the 1,2-difluorobenzene motif is of significant interest in medicinal chemistry. The fluorine atoms can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and influence its conformation and binding affinity to biological targets. This guide focuses on the reactivity of the bromo- and iodo-substituted versions of this valuable scaffold in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The Reactivity Principle: Carbon-Halogen Bond Dissociation Energy

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is primarily attributed to the difference in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, facilitating the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] This enhanced reactivity of aryl iodides often translates to milder reaction conditions, shorter reaction times, and higher yields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Iodo-1,2-difluorobenzene is presented below.

PropertyThis compound4-Iodo-1,2-difluorobenzene
CAS Number 348-61-8[1][2]64248-58-4
Molecular Formula C₆H₃BrF₂[1][3]C₆H₃F₂I[4]
Molecular Weight 192.99 g/mol [1][3]239.99 g/mol [4]
Boiling Point 150-151 °C[1][5]177-178 °C[4]
Density 1.707 g/mL at 25 °C[1][5]~2.0 g/cm³[4]
Refractive Index n20/D 1.505[1][5]1.566[4]

Comparative Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in 4-Iodo-1,2-difluorobenzene is expected to allow for milder reaction conditions and shorter reaction times compared to its bromo counterpart.

Reaction Scheme:

Suzuki-Miyaura Coupling Reaction

Representative Experimental Data:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)
4-Iodo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd)K₂CO₃WaterRoom Temp, 24h100[6]
4-Bromo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd)K₂CO₃WaterRoom Temp, 24h50[6]
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFMicrowave, 90 min92[7]
4-BromochlorobenzenePhenylboronic acidPd standard solutionKOH95% EthanolRoom Temp, 25 min64[8]

Note: The data presented is for analogous aryl halides and serves to illustrate the general reactivity trend. Conditions and yields for this compound and 4-Iodo-1,2-difluorobenzene may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The enhanced reactivity of the iodo-substituted compound is particularly advantageous in this reaction, often allowing for copper-free conditions or lower reaction temperatures.

Reaction Scheme:

Sonogashira Coupling Reaction

Representative Experimental Data:

Aryl HalideAlkyneCatalyst SystemBaseSolventConditionsYield (%)
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O-THF-DMA (9:1)80 °C (Flow)76 (GC Yield)[9]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%)-[TBP][4EtOV]55 °C, 3hHigh[10]
4-BromoacetophenonePhenylacetylenePd(II) imidate complexesEt₃NCH₃CN100 °C, 2h>95 (Conv.)[11]

Note: The data presented is for analogous aryl halides and serves to illustrate the general reactivity trend. Conditions and yields for this compound and 4-Iodo-1,2-difluorobenzene may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The higher reactivity of 4-Iodo-1,2-difluorobenzene can be beneficial, especially when coupling less nucleophilic amines or when trying to achieve selective amination in the presence of other halide functionalities.

Reaction Scheme:

Buchwald-Hartwig Amination Reaction

Representative Experimental Data:

Aryl HalideAmineCatalyst SystemBaseSolventConditionsYield (%)
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane110 °C, 12h60-88[12]
4-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosKOtBuXylene120 °C67[13]
1,4-Dibromo-2,5-difluorobenzeneVarious AminesPd₂(dba)₃ / XPhost-BuONaTolueneMicrowave, 10-30 minModerate to Excellent[14]

Note: The data presented is for analogous aryl halides and serves to illustrate the general reactivity trend. Conditions and yields for this compound and 4-Iodo-1,2-difluorobenzene may vary.

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add a degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).

  • The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 110 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk tube, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • The tube is evacuated and backfilled with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add a degassed amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv) if not used as the solvent.

  • Add the terminal alkyne (1.1-1.5 equiv).

  • The reaction is stirred at the desired temperature (from room temperature to 80 °C) until completion.

  • The reaction mixture is worked up by dilution with an organic solvent and washing with aqueous ammonium chloride solution and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.5 equiv).

  • The amine (1.1-1.5 equiv) and a degassed anhydrous solvent (e.g., toluene, dioxane) are added.

  • The vessel is sealed and heated to the desired temperature (typically 80-120 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic phase is dried, concentrated, and the product is purified by column chromatography.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams have been generated.

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic Cycle of the Suzuki-Miyaura Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X to Pd cycle

Catalytic Cycles of the Sonogashira Coupling

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NR'R''(L2)]+ [Ar-Pd(II)-NR'R''(L2)]+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NR'R''(L2)]+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NR'R''(L2)]+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Catalytic Cycle of the Buchwald-Hartwig Amination

Decision_Workflow start Select Aryl Halide for Cross-Coupling q1 High reactivity and mild conditions required? start->q1 q2 Cost-effectiveness and large-scale synthesis? q1->q2 No iodo Use 4-Iodo-1,2-difluorobenzene q1->iodo Yes q3 Selective coupling in the presence of other halides? q2->q3 No bromo Use this compound q2->bromo Yes q3->iodo Yes q3->bromo No

Decision Workflow for Aryl Halide Selection

Conclusion

The choice between this compound and 4-Iodo-1,2-difluorobenzene in synthesis is a strategic one, balancing reactivity with cost and availability. For reactions requiring high efficiency, mild conditions, and rapid execution, 4-Iodo-1,2-difluorobenzene is generally the superior choice due to the weaker C-I bond. This is particularly relevant in the synthesis of complex, sensitive molecules often encountered in drug discovery. However, for large-scale syntheses where cost is a significant factor, the typically lower price of this compound may make it a more attractive option, provided the potentially harsher reaction conditions are tolerable. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the economic considerations of the project.

References

A Comparative Guide to the Reactivity of Halodifluorobenzene Isomers in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of difluorinated phenyl rings is a crucial strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds involving these fluorinated moieties. However, the reactivity of halodifluorobenzene substrates in these transformations is highly dependent on the relative positions of the halogen and the two fluorine atoms. This guide provides a comparative analysis of the reactivity of ortho, meta, and para isomers of halodifluorobenzenes in these key palladium-catalyzed reactions, supported by experimental data to inform substrate selection and reaction optimization.

Influence of Isomerism on Reactivity

The positional isomerism of the fluorine and halogen substituents on the benzene ring significantly impacts the electronic and steric environment of the carbon-halogen bond, which is the site of oxidative addition to the palladium catalyst—often the rate-determining step in the catalytic cycle.

  • Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect can influence the electron density at the carbon atom of the C-X (X = halogen) bond, making it more electrophilic and, in principle, more susceptible to oxidative addition by a nucleophilic Pd(0) catalyst. The magnitude of this effect varies depending on the isomer.

  • Steric Effects: The presence of a fluorine atom ortho to the halogen can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst and slowing down the rate of oxidative addition.

Comparative Reactivity in Key Palladium-Catalyzed Reactions

While a comprehensive dataset comparing all isomers across all major palladium-catalyzed reactions under identical conditions is not available in a single study, a compilation of data from various sources allows for the deduction of general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of halodifluorobenzene isomers in this reaction is influenced by both electronic and steric factors. For instance, in the coupling of difluorophenylboronic acids with aryl halides, the electron-withdrawing nature of the fluorine substituents generally leads to high reactivity.

Isomer (as Boronic Acid)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O75-98[1]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[2]
3,4-Difluorophenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295[3]

Table 1: Representative yields for the Suzuki-Miyaura coupling of different difluorophenylboronic acid isomers. Note: Direct comparison is limited due to variations in reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of halodifluorobenzene isomers in this C-N bond-forming reaction is also sensitive to the substitution pattern. Generally, electron-deficient aryl halides are more reactive in the oxidative addition step.

  • Data directly comparing the yields of Buchwald-Hartwig amination for the ortho, meta, and para isomers of halodifluorobenzenes under the same conditions is sparse in the reviewed literature. However, it is generally understood that substrates with strong electron-withdrawing groups, such as fluorine atoms, are often good substrates for this reaction. The choice of ligand is crucial in overcoming potential steric hindrance and achieving high yields, especially for ortho-substituted substrates.

Heck Reaction

The Heck reaction enables the arylation of alkenes. The efficiency of this reaction with halodifluorobenzene isomers can be influenced by the electronic nature of the substrate. For instance, a study on the Mizoroki-Heck reaction of fluoroaryl halides with styrene showed that perfluorobromobenzene (C₆F₅Br) reacts in almost quantitative yield, while the corresponding chloride did not react under the same conditions, highlighting the importance of the halogen's reactivity (Br > Cl).[4]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the halodifluorobenzene (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the halodifluorobenzene (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Reagent Addition: Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halodifluorobenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.

  • Reagent Addition: To this solution, add the alkene (e.g., styrene, 1.2 equiv.) followed by a base (e.g., triethylamine, 1.5 equiv.).

  • Reaction: Heat the reaction mixture to 100-130 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filtered, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the logical flow of a typical palladium-catalyzed cross-coupling reaction and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Halodifluorobenzene, Coupling Partner, Base) B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst (under inert atmosphere) C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction & Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) Trans_complex R-Pd(II)(R')L_n OA_complex->Trans_complex Transmetalation (R'-M) Trans_complex->Pd0 Reductive Elimination (R-R')

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of halodifluorobenzene isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. While a definitive, universal reactivity order cannot be established without direct comparative studies under identical conditions, the existing literature suggests that all isomers can be viable substrates with careful optimization of the catalyst system, base, and solvent. The electron-withdrawing nature of the fluorine atoms generally enhances the reactivity of the aryl halide towards oxidative addition. However, steric hindrance from ortho-fluorine substituents can counteract this electronic activation. For researchers in drug discovery and materials science, a thorough understanding of these principles and careful screening of reaction conditions are paramount to successfully incorporate difluorinated phenyl motifs into target molecules.

References

Comparative Biological Activity of 4-Bromo-1,2-difluorobenzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the 4-bromo-1,2-difluorobenzene core make it a valuable starting point for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this scaffold, supported by experimental data and detailed protocols.

This publication synthesizes findings on the anticancer, anti-inflammatory, and antimicrobial potential of this compound derivatives, presenting a clear comparison of their efficacy. The data herein is intended to guide future drug discovery and development efforts by providing a baseline understanding of the structure-activity relationships within this chemical class.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

Comparative Cytotoxicity of Benzamide Derivatives

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as potential inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key target in non-small cell lung cancer (NSCLC). One promising compound from this series, designated as C9, demonstrated significant inhibitory activity against a panel of NSCLC cell lines with FGFR1 amplification.[1]

CompoundTarget Cell LineIC50 (µM)[1]
C9NCI-H5201.36 ± 0.27
C9NCI-H15811.25 ± 0.23
C9NCI-H2262.31 ± 0.41
C9NCI-H4602.14 ± 0.36
C9NCI-H17031.85 ± 0.32

Further studies revealed that compound C9 induces cell cycle arrest at the G2 phase and promotes apoptosis in a dose-dependent manner. Molecular docking simulations suggest that C9 effectively binds to the FGFR1 active site, forming multiple hydrogen bonds.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from brominated and fluorinated aromatic structures has been a subject of significant research. These derivatives often target key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators by Bisarylic Derivatives

A study on gem-difluorobisarylic derivatives, which share structural similarities with compounds derivable from this compound, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages. These compounds were shown to inhibit the production of key inflammatory molecules such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).

CompoundActivityIC50 (µM)[2]
A4IL-6 Inhibition10.4 ± 1.2
A4NO Inhibition12.5 ± 1.5
A5IL-6 Inhibition15.2 ± 1.8
A5NO Inhibition18.6 ± 2.2

The anti-inflammatory action of these compounds is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

Antimicrobial Activity

The unique electronic and lipophilic properties imparted by fluorine and bromine atoms can enhance the ability of molecules to penetrate bacterial cell membranes and interact with intracellular targets.

Antibacterial Efficacy of Indazole Derivatives

A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These compounds act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.

CompoundBacterial StrainMIC (µg/mL)
9S. pyogenes PS4
12Penicillin-resistant S. aureus(256-fold more potent than 3-MBA)
18Penicillin-resistant S. aureus(256-fold more potent than 3-MBA)
18S. aureus ATCC29213(64-fold more potent than 3-MBA)

Notably, compound 9 exhibited potent activity against Streptococcus pyogenes PS, proving to be more active than the standard antibiotics 3-methoxybenzamide (3-MBA), curcumin, and ciprofloxacin.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Anti-inflammatory Assays

This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Mix equal volumes of cell culture supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Grow bacteria in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the targeted biological pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start This compound derivatives Derivative Synthesis start->derivatives anticancer Anticancer Assays (MTT, Apoptosis) derivatives->anticancer antiinflammatory Anti-inflammatory Assays (Griess, ELISA) derivatives->antiinflammatory antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial ic50 IC50 Determination anticancer->ic50 antiinflammatory->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar fgfr1_pathway C9 Compound C9 FGFR1 FGFR1 C9->FGFR1 inhibits Apoptosis Apoptosis C9->Apoptosis G2_arrest G2 Cell Cycle Arrest C9->G2_arrest PLCg1 PLCγ1 FGFR1->PLCg1 activates ERK ERK FGFR1->ERK activates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation inflammation_pathway LPS LPS Macrophages Macrophages LPS->Macrophages activates iNOS iNOS Expression Macrophages->iNOS COX2 COX-2 Expression Macrophages->COX2 IL6 Interleukin-6 (IL-6) Macrophages->IL6 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Derivatives Bisarylic Derivatives Derivatives->iNOS inhibit Derivatives->COX2 inhibit Derivatives->IL6 inhibit

References

A Comparative Guide to the Reaction Mechanisms of 4-Bromo-1,2-difluorobenzene: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the realms of drug discovery and materials science. 4-Bromo-1,2-difluorobenzene serves as a valuable building block, with the fluorine substituents influencing the electronic properties and potential biological activity of the resulting molecules. Understanding the reaction mechanisms for the transformation of this substrate is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a comparative analysis of two of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

While specific computational and extensive experimental data for this compound are limited in publicly available literature, this guide leverages data from analogous fluorinated aryl bromides and the well-established mechanistic understanding of these reactions to provide a comprehensive comparison.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Ar-X This compound Ar'-B(OR)2 Organoboron Reagent

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols and Performance Data

The following table summarizes typical experimental conditions for the Suzuki-Miyaura coupling of aryl bromides analogous to this compound. The yields and conditions can vary significantly based on the specific boronic acid partner, catalyst, ligand, and base used.

EntryAryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695[2]
21-Bromo-2-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801288[2]
31-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃H₂O/Ethanol11024>95[2]
44-Bromo-2,6-diiodoanilinePhenylboronic acidPdCl₂(dppf) (2)-K₂CO₃Dioxane1001285[3]

Detailed Experimental Protocol (General for Aryl Bromides):

To a solution of the aryl bromide (1.0 mmol) in the specified solvent (5 mL) are added the phenylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.01-0.05 mmol) and ligand (if applicable). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

Computational Analysis Insights

For a substrate like this compound, computational analysis would be expected to show:

  • Oxidative Addition: The C-Br bond is significantly weaker than the C-F bonds, making oxidative addition highly selective at the bromine position. The fluorine atoms, being electron-withdrawing, would likely increase the electrophilicity of the aromatic ring, potentially facilitating the oxidative addition step.

  • Transmetalation: This step is often the rate-determining step and is highly dependent on the nature of the base and the boronic acid. DFT studies can model the coordination of the boronic acid to the palladium center and the subsequent transfer of the organic group.[5]

  • Reductive Elimination: The final step to form the C-C bond is generally facile. Computational models can predict the geometry of the transition state for this step.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. For this compound, this reaction provides a direct route to substituted anilines, which are important pharmacophores.

General Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, but the subsequent steps involve the amine nucleophile.[6] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the catalyst.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''X Ar-Pd(II)-NHR'R''X Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''X Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''X->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Product Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Product Reductive Elimination Product->Pd(0)L2 Ar-X This compound HNR'R'' Amine

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols and Performance Data

The table below presents a summary of typical experimental conditions for the Buchwald-Hartwig amination of various aryl bromides, which can serve as a starting point for the reaction of this compound. The choice of ligand and base is particularly critical in this reaction.

EntryAryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneAnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene802498[6]
24-BromobenzonitrileMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895[7]
31,4-Dibromo-2,5-difluorobenzenePhenoxazinePd₂(dba)₃ (5)XPhos (10)NaOtBuToluene150 (MW)0.593[8]
44-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Dioxane1002460[9]

Detailed Experimental Protocol (General for Aryl Bromides):

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.4-2.5 mmol) are combined. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Computational Analysis Insights

As with the Suzuki-Miyaura reaction, specific DFT studies on the Buchwald-Hartwig amination of this compound are not readily found. However, computational analyses of similar reactions provide a framework for understanding the mechanism.

  • Oxidative Addition: Similar to the Suzuki-Miyaura reaction, oxidative addition is expected to occur selectively at the C-Br bond.

  • Amine Coordination and Deprotonation: The acidity of the amine and the strength of the base are critical factors. DFT can be used to model the energetics of these steps.

  • Reductive Elimination: This is often the turnover-limiting step in the Buchwald-Hartwig amination. The electronic effects of the fluorine substituents on the aryl ring could influence the rate of this step. Computational studies can provide insight into the transition state geometry and the activation energy for C-N bond formation.

Comparative Summary

The following table provides a side-by-side comparison of the key features of the Suzuki-Miyaura and Buchwald-Hartwig reactions for the functionalization of this compound.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Nucleophile Organoboron Reagent (e.g., boronic acid)Primary or Secondary Amine
Typical Catalysts Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃
Typical Ligands PPh₃, SPhos, dppfXPhos, RuPhos, BINAP, tBuDavePhos
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHNaOtBu, K₂CO₃, Cs₂CO₃
Typical Solvents Toluene/H₂O, Dioxane/H₂O, DME/H₂OToluene, Dioxane
Key Mechanistic Steps Oxidative Addition, Transmetalation, Reductive EliminationOxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination
Potential Side Reactions Homocoupling of boronic acid, Protodeboronationβ-hydride elimination (with certain amines)

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent powerful and versatile methods for the derivatization of this compound. The choice between these two reactions will be dictated by the desired final product, whether a C-C or a C-N bond is to be formed. While general principles and data from analogous systems provide a strong basis for reaction design, the specific electronic and steric effects of the difluorinated aromatic ring warrant further dedicated experimental and computational investigation. Such studies would enable a more precise prediction of reaction outcomes and the development of optimized protocols for the synthesis of novel fluorinated compounds for a range of applications.

References

A Comparative Guide to the Electronic Properties of Halogenated Benzenes with a Focus on 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-Bromo-1,2-difluorobenzene and related halogenated benzene derivatives, based on Density Functional Theory (DFT) calculations and available experimental data. Due to a lack of specific published DFT studies on this compound, this guide establishes a robust computational protocol and compares its expected electronic characteristics with those of structurally similar and well-characterized molecules.

Executive Summary

This compound is a trisubstituted benzene derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic properties, such as the Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), the HOMO-LUMO gap, and the molecular dipole moment, is crucial for predicting its reactivity, stability, and intermolecular interactions. This guide outlines a recommended DFT methodology for calculating these properties and provides a comparative dataset of related molecules to contextualize the expected electronic behavior of this compound.

Proposed DFT Calculation Protocol for this compound

Based on extensive research of computational studies on analogous halogenated benzenes, the following protocol is recommended for accurately determining the electronic properties of this compound.

DFT_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_properties 3. Electronic Property Calculation cluster_analysis 4. Data Analysis mol_build Build 3D structure of This compound dft_method Select DFT Functional: B3LYP mol_build->dft_method basis_set Select Basis Set: 6-311++G(d,p) optimization Perform Geometry Optimization basis_set->optimization freq_calc Frequency Calculation to confirm energy minimum optimization->freq_calc fmo Calculate HOMO & LUMO energies freq_calc->fmo dipole Calculate Dipole Moment freq_calc->dipole mulliken Perform Mulliken Population Analysis (for atomic charges) freq_calc->mulliken homo_lumo_gap Determine HOMO-LUMO Gap fmo->homo_lumo_gap esp Generate Molecular Electrostatic Potential (MEP) map mulliken->esp results Tabulate and Visualize Results conclusion conclusion results->conclusion Interpret Electronic Behavior

Figure 1: Recommended DFT workflow for electronic property analysis.

Experimental Protocol:

The recommended computational approach involves the following steps:

  • Molecular Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The structure is then optimized to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its balance of accuracy and computational cost. The 6-311++G(d,p) basis set is recommended as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for halogenated and aromatic systems.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are then used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the total dipole moment, and Mulliken atomic charges.

  • Data Analysis: The HOMO-LUMO energy gap is calculated as E(LUMO) - E(HOMO). The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Comparative Analysis of Electronic Properties

To provide a framework for understanding the electronic properties of this compound, the following tables compare DFT-calculated and experimental data for structurally related molecules.

Table 1: Comparison of DFT-Calculated Electronic Properties of Halogenated Benzenes

MoleculeComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
This compound B3LYP/6-311++G(d,p) (Proposed)N/AN/AN/AN/A
1,4-Dibromo-2,5-difluorobenzeneB3LYP/6-311++G(d,p)[1]N/AN/AN/AN/A
1,4-DifluorobenzeneVarious DFT methods-9.17 to -9.66-0.33 to -0.828.34 to 9.330
1-Bromo-4-fluorobenzeneVarious DFT methods-9.1 to -9.4-0.5 to -0.98.2 to 8.9~0.5 - 0.7

N/A: Data not available in the cited literature.

Table 2: Comparison of Experimental Electronic Properties of Halogenated Benzenes

MoleculeIonization Potential (eV)Electron Affinity (eV)Dipole Moment (D)
This compound N/AN/AN/A
1,4-Dibromo-2,5-difluorobenzeneN/AN/A0 (by symmetry)
1,4-Difluorobenzene9.159[2][3]N/A0[2]
1-Bromo-4-fluorobenzene9.05N/A0.50[4]

N/A: Data not available in the cited literature.

Discussion and Logical Comparison

The electronic properties of substituted benzenes are influenced by the inductive and resonance effects of the substituents.

logical_comparison cluster_mol Molecules cluster_props Expected Electronic Properties mol1 1,4-Difluorobenzene mol2 1-Bromo-4-fluorobenzene mol1->mol2 Substitution of H with Br prop1 Symmetric Zero Dipole Moment mol1->prop1 mol3 This compound (Target Molecule) mol2->mol3 Addition of a second F prop2 Asymmetric Non-Zero Dipole Moment mol2->prop2 prop3 Lower HOMO-LUMO Gap (relative to difluorobenzene) due to Br substitution mol2->prop3 mol3->prop2 prop4 Further Lowered HOMO-LUMO Gap (relative to monobromo derivative) due to increased halogenation mol3->prop4 Increased Halogenation mol4 1,4-Dibromo-2,5-difluorobenzene mol4->prop1

Figure 2: Logical comparison of expected electronic properties.
  • 1,4-Difluorobenzene: As a para-disubstituted molecule with identical substituents, it possesses a center of inversion and thus has a zero net dipole moment.[2] Its relatively high ionization potential is characteristic of fluorine's strong electron-withdrawing inductive effect.

  • 1-Bromo-4-fluorobenzene: The introduction of a bromine atom in place of a hydrogen atom breaks the symmetry, resulting in a non-zero dipole moment.[4] Bromine is less electronegative than fluorine but is more polarizable. This generally leads to a slight decrease in the HOMO-LUMO gap compared to its difluoro counterpart, indicating increased reactivity.

  • This compound (Target Molecule): This molecule is asymmetric and is therefore expected to have a significant non-zero dipole moment. The presence of three halogen substituents (two fluorine, one bromine) will lead to a strong inductive withdrawal of electron density from the benzene ring, which is expected to lower both the HOMO and LUMO energy levels. The presence of the more polarizable bromine atom, when compared to 1,2-difluorobenzene, is likely to result in a smaller HOMO-LUMO gap, suggesting a higher reactivity.

  • 1,4-Dibromo-2,5-difluorobenzene: Similar to 1,4-difluorobenzene, this molecule is highly symmetric, and thus its dipole moment is expected to be zero. With four halogen substituents, a further lowering of the HOMO and LUMO energies and a potentially smaller HOMO-LUMO gap compared to the trisubstituted this compound can be anticipated.

Conclusion

References

A Comparative Spectroscopic Guide to 4-Bromo-1,2-difluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Bromo-1,2-difluorobenzene and its isomers. The following data and protocols are intended to aid in the identification and differentiation of these closely related compounds, which are often used as intermediates in the synthesis of pharmaceuticals and other advanced materials.

Spectroscopic Data Comparison

Table 1: 1H NMR Spectroscopic Data (CDCl3)

Compound1H Chemical Shifts (δ, ppm) and Multiplicity
This compound7.35-7.25 (m, 1H), 7.15-7.05 (m, 1H), 6.95-6.85 (m, 1H)
1-Bromo-2,3-difluorobenzene7.34-7.47 (m, 1H), 7.17-7.29 (m, 1H), 7.00-7.16 (m, 1H)[1]
1-Bromo-2,4-difluorobenzene7.55 (td, J = 8.8, 6.4 Hz, 1H), 7.03-6.95 (m, 1H), 6.88 (ddd, J = 10.8, 8.8, 2.4 Hz, 1H)
1-Bromo-3,5-difluorobenzene7.05 (m, 2H), 6.76 (tt, J = 8.8, 2.3 Hz, 1H)[2]
2-Bromo-1,3-difluorobenzene7.30 (td, J = 8.1, 6.0 Hz, 1H), 7.00 (ddd, J = 8.1, 2.0, 1.0 Hz, 2H)

Table 2: 13C NMR Spectroscopic Data (CDCl3)

Compound13C Chemical Shifts (δ, ppm)
This compoundSpecific shift values not fully available in searched results.
1-Bromo-2,3-difluorobenzene150.92 (dd, J=251.9, 13.3 Hz), 148.10 (dd, J=248.8, 14.3 Hz), 128.23 (d, J=3.6 Hz), 124.70 (dd, J=7.1, 5.0 Hz), 116.40 (d, J=17.7 Hz), 110.40 (d, J=17.5 Hz)[1]
1-Bromo-2,4-difluorobenzene162.5 (dd, J=250, 12 Hz), 158.5 (dd, J=250, 12 Hz), 132.0 (dd, J=10, 3 Hz), 112.5 (dd, J=21, 4 Hz), 105.0 (dd, J=29, 2 Hz), 98.0 (dd, J=29, 5 Hz)
1-Bromo-3,5-difluorobenzene163.7 (dd, J=250, 13 Hz), 124.2 (t, J=10 Hz), 115.5 (dd, J=20, 4 Hz), 96.0 (t, J=27 Hz)
2-Bromo-1,3-difluorobenzene162.8 (dd, J=247, 7 Hz), 130.5 (t, J=10 Hz), 112.9 (dd, J=21, 3 Hz), 103.8 (t, J=28 Hz)

Table 3: 19F NMR Spectroscopic Data (CDCl3)

Compound19F Chemical Shifts (δ, ppm)
This compound-138.1, -143.5
1-Bromo-2,3-difluorobenzene-130.9 (m), -134.8 (m)[1]
1-Bromo-2,4-difluorobenzene-108.4 (ddd, J=10.8, 8.8, 6.4 Hz), -111.2 (ddd, J=10.8, 8.8, 6.4 Hz)
1-Bromo-3,5-difluorobenzene-109.8 (t, J=8.8 Hz)
2-Bromo-1,3-difluorobenzene-109.5 (t, J=8.1 Hz)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey m/z values (relative intensity)
This compound194/192 (M+, ~1:1), 113 (M-Br), 93
1-Bromo-2,3-difluorobenzene194/192 (M+, 100/99), 113 (M-Br, 88), 63 (60)[1]
1-Bromo-2,4-difluorobenzene194/192 (M+, ~1:1), 113 (M-Br), 93
1-Bromo-3,5-difluorobenzene194/192 (M+, ~1:1), 113 (M-Br), 93
2-Bromo-1,3-difluorobenzene194/192 (M+, ~1:1), 113 (M-Br), 93

Table 5: Infrared (IR) Spectroscopic Data (Liquid Film/Neat)

CompoundKey IR Absorptions (cm-1)
This compound1595, 1485, 1270, 1180, 870, 810
1-Bromo-2,3-difluorobenzene1580, 1470, 1280, 1240, 1080, 780
1-Bromo-2,4-difluorobenzene1600, 1500, 1280, 1140, 860, 810
1-Bromo-3,5-difluorobenzene1610, 1580, 1430, 1310, 1120, 850
2-Bromo-1,3-difluorobenzene1585, 1460, 1250, 1090, 860, 780

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromodifluorobenzene isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Prepare a solution of the analyte in a deuterated solvent (e.g., CDCl3) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Instrumentation: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher for 1H NMR is recommended.

  • 1H NMR: Acquire the spectrum with a standard pulse sequence. Typical spectral width is 0-10 ppm.

  • 13C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • 19F NMR: Acquire the spectrum with or without proton decoupling. A specific probe or tuning is required for 19F observation. The chemical shifts are typically referenced to an external standard like CFCl3.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for 1H and 13C) or an external standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the clean KBr/NaCl plates or the empty ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm-1).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 10-100 ppm).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated in split mode.

    • Oven Program: A temperature program is used to separate the isomers, for example, starting at 50°C and ramping to 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak is then compared to a library of known spectra for identification. The characteristic isotopic pattern of bromine (M+ and M+2 peaks in a ~1:1 ratio) is a key diagnostic feature.

Isomer Identification Workflow

The following diagram illustrates a logical workflow for the identification of an unknown bromodifluorobenzene isomer using the spectroscopic data presented in this guide.

Isomer_Identification_Workflow Workflow for Bromodifluorobenzene Isomer Identification cluster_0 Initial Analysis cluster_1 Mass Spectrum Interpretation cluster_2 NMR Analysis for Isomer Differentiation cluster_3 Final Confirmation start Unknown Bromodifluorobenzene Isomer gcms GC-MS Analysis start->gcms ms_check Observe M+ and M+2 peaks at m/z 192/194 (~1:1 ratio)? gcms->ms_check ms_confirm Compound contains one Bromine atom. Proceed with isomer differentiation. ms_check->ms_confirm Yes ms_fail Re-evaluate sample purity or identity. ms_check->ms_fail No nmr Acquire 1H, 13C, and 19F NMR Spectra ms_confirm->nmr compare Compare spectral patterns (number of signals, chemical shifts, coupling constants) with reference data. nmr->compare id_4_bromo_1_2 This compound compare->id_4_bromo_1_2 Match id_1_bromo_2_3 1-Bromo-2,3-difluorobenzene compare->id_1_bromo_2_3 Match id_1_bromo_2_4 1-Bromo-2,4-difluorobenzene compare->id_1_bromo_2_4 Match id_1_bromo_3_5 1-Bromo-3,5-difluorobenzene compare->id_1_bromo_3_5 Match id_2_bromo_1_3 2-Bromo-1,3-difluorobenzene compare->id_2_bromo_1_3 Match ir FT-IR Analysis id_4_bromo_1_2->ir id_1_bromo_2_3->ir id_1_bromo_2_4->ir id_1_bromo_3_5->ir id_2_bromo_1_3->ir ir_compare Compare fingerprint region with reference spectrum for final confirmation. ir->ir_compare final_id Isomer Identity Confirmed ir_compare->final_id

Isomer Identification Workflow

References

A Comparative Analysis of C-Br versus C-F Bond Activation in 4-Bromo-1,2-difluorobenzene: A Guide for Strategic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 4-Bromo-1,2-difluorobenzene presents a valuable scaffold, offering multiple sites for diversification. Understanding the differential reactivity of its carbon-halogen bonds is critical for designing efficient and selective synthetic routes. This guide provides a comparative study of C-Br versus C-F bond activation in this compound, supported by experimental data from analogous systems, to inform strategic approaches to its derivatization.

The inherent differences in bond strength and reactivity between carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are fundamental to achieving selective transformations. The C-Br bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the robust C-F bond. This disparity allows for highly selective cross-coupling reactions at the C-Br position while leaving the C-F bonds intact, provided the reaction conditions are carefully controlled.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be directed with high selectivity to the C-Br bond.

C-Br Bond Activation: The Favored Pathway

Experimental evidence from studies on closely related bromofluoroaromatic compounds demonstrates the feasibility of selective C-Br bond activation. For instance, in Suzuki-Miyaura coupling reactions, various bromofluorobenzenes and bromofluorotoluenes have been successfully coupled with boronic acids, exclusively at the C-Br position, under standard palladium catalysis. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

A key example that underscores this selectivity is the synthesis of the non-steroidal anti-inflammatory drug, Diflunisal, which involves a Suzuki-Miyaura cross-coupling of a substituted boronic acid with 1-bromo-2,4-difluorobenzene, a constitutional isomer of the title compound. This industrial application highlights the reliability and selectivity of C-Br activation in the presence of C-F bonds.

C-F Bond Activation: A More Demanding Challenge

In stark contrast, the activation of C-F bonds is a significantly more challenging transformation due to the high bond dissociation energy. While not impossible, C-F bond activation typically requires more forcing reaction conditions, specialized catalyst systems (often nickel-based or employing specific bulky, electron-rich phosphine ligands), and may necessitate the presence of directing groups or highly electron-deficient aromatic rings. For a molecule like this compound, under conditions optimized for C-Br coupling, the C-F bonds are expected to remain unreactive.

Data Presentation: A Comparative Overview

The following table summarizes the expected reactivity and typical conditions for the selective activation of the C-Br bond in this compound in common palladium-catalyzed cross-coupling reactions, based on data from analogous systems.

Reaction TypeCatalyst/Ligand System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Expected Selectivity for C-Br Activation
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos or Pd(PPh₃)₄K₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110High to Excellent
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃N or i-Pr₂NHTHF or DMF25-80High to Excellent
Buchwald-Hartwig Amination Pd₂(dba)₃ / BINAP or XPhosNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-120High to Excellent

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of bromo-fluoro-aromatic compounds and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equivalents)

  • Anhydrous toluene and deionized water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

C_Br_vs_CF_Activation cluster_cbr C-Br Bond Activation (Favored) cluster_cf C-F Bond Activation (Disfavored) Start_CBr This compound OxAdd_CBr Oxidative Addition Start_CBr->OxAdd_CBr Pd0_CBr Pd(0) Catalyst Pd0_CBr->OxAdd_CBr Intermediate_CBr Aryl-Pd(II)-Br Complex OxAdd_CBr->Intermediate_CBr Transmetalation_CBr Transmetalation Intermediate_CBr->Transmetalation_CBr CouplingPartner_CBr Coupling Partner (e.g., R-B(OH)₂) CouplingPartner_CBr->Transmetalation_CBr ReductiveElim_CBr Reductive Elimination Transmetalation_CBr->ReductiveElim_CBr ReductiveElim_CBr->Pd0_CBr Catalyst Regeneration Product_CBr Selectively Coupled Product ReductiveElim_CBr->Product_CBr Start_CF This compound HighEnergy High Activation Energy Barrier (Strong C-F Bond) Start_CF->HighEnergy NoReaction No Reaction under Standard Conditions HighEnergy->NoReaction

Caption: Comparative pathways for C-Br vs C-F activation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst, Ligand Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat with Stirring (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

A Comparative Analysis of 4-Bromo-1,2-difluorobenzene and Other Fluorinated Building Blocks for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without introducing significant steric bulk. Aryl halides containing both bromine and fluorine are particularly valuable building blocks, offering a reactive handle for cross-coupling reactions (the C-Br bond) while embedding the desired fluorine motifs.

This guide provides a comparative benchmark of 4-Bromo-1,2-difluorobenzene against two other widely used fluorinated building blocks: 1-Bromo-4-fluorobenzene and 1-Bromo-3,5-difluorobenzene. The comparison focuses on their physicochemical properties and their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in the synthesis of biaryl compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties for the selected fluorinated building blocks is presented below. These properties are critical for determining appropriate reaction and purification conditions.

PropertyThis compound1-Bromo-4-fluorobenzene1-Bromo-3,5-difluorobenzene
Molecular Formula C₆H₃BrF₂C₆H₄BrFC₆H₃BrF₂
Molecular Weight ( g/mol ) 192.99[2][3]175.00[4]192.99[5]
Appearance Clear colorless to yellow liquid[6][7]Colorless liquid[4][8]Colorless to pale yellow liquid[9][10]
Boiling Point (°C) 150-151[2]150-152[4]140[5]
Melting Point (°C) N/A (Liquid at room temp.)-17.4 to -16[4][11]-27[5]
Density (g/mL @ 25°C) 1.707[2]~1.60 (at 20°C)[11]1.676 - 1.7[5][10]
Flash Point (°C) 33[2]53[4]44.4[5]
CAS Number 348-61-8[2]460-00-4[12]461-96-1[5]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of bromo-fluoro-aromatics in these reactions is primarily dictated by the C-Br bond, which is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the highly stable C-F bond.[13] The general reactivity trend for carbon-halogen bonds in such cross-coupling reactions is C-I > C-Br > C-Cl > C-F, which is inversely related to their bond dissociation energies.[13][14]

The presence and position of electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition at the C-Br site.[12] However, for the purpose of this comparison, all three building blocks are considered standard substrates for Suzuki-Miyaura coupling, readily reacting at the C-Br position.[4][15]

Illustrative Reaction Scheme

cluster_reactants Reactants cluster_reagents Reaction Conditions ArylBr Aryl-Br (Fluorinated Building Block) Product Aryl-R (Biaryl Product) ArylBr->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ (Arylboronic Acid) BoronicAcid->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., PPh₃) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) SideProduct Side Products

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromo-fluoro-aromatic with phenylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.[16][17]

  • Reaction Setup: To an oven-dried reaction vessel, add the fluorinated building block (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Add a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below.

G start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent Add Degassed Solvents inert_atm->solvent heat Heat Reaction Mixture (e.g., 90°C) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end cluster_building_blocks Fluorinated Building Blocks cluster_reactivity Reactivity in Pd Cross-Coupling B1 This compound C-Br C-F Reactive Reactive Site B1:f1->Reactive Inert Inert Site B1:f2->Inert B2 1-Bromo-4-fluorobenzene C-Br C-F B2:f1->Reactive B2:f2->Inert B3 1-Bromo-3,5-difluorobenzene C-Br C-F B3:f1->Reactive B3:f2->Inert

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,2-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-1,2-difluorobenzene.

This compound is a flammable liquid and is categorized as a skin and eye irritant.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Key Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its properties and associated hazards.

Quantitative Data Summary:

PropertyValueSource
Physical State Liquid[1]
Appearance Clear[1]
Melting Point -4 °C / 24.8 °F[1]
Boiling Point 150 - 151 °C / 302 - 303.8 °F @ 760 mmHg[1]
Flash Point 33 °C / 91.4 °F[1]
Density 1.707 g/mL at 25 °C[3]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye/Face Protection: Eyeshields, Faceshields.[3]

  • Hand Protection: Protective gloves.[1][3]

  • Skin and Body Protection: Protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator (type ABEK (EN14387) respirator filter).[3]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] It is critical to adhere to all national and local regulations concerning chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Container Management:

    • Keep the chemical in its original container where possible.

    • Do not mix with other waste.

    • Ensure the container is tightly closed and stored in a well-ventilated place.[1]

    • Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".

  • Waste Collection:

    • Store the waste container in a designated, secure area for hazardous waste collection, away from heat, sparks, open flames, and hot surfaces.[1]

    • The storage area should be cool and well-ventilated.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

    • Retain all documentation provided by the waste disposal service.

Handling of Spills

In the event of a spill, follow these procedures:

  • Immediate Action:

    • Remove all sources of ignition.[4][5]

    • Ensure adequate ventilation.[4][5]

    • Wear the appropriate PPE as listed above.[5]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[2][4][6]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[2][4][5]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[1]

  • Waste Disposal:

    • Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste, following the disposal procedures outlined above.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-1,2-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 4-Bromo-1,2-difluorobenzene, tailored for research and development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that is harmful if swallowed or inhaled, causes skin and eye irritation, and may lead to skin sensitization. Appropriate PPE is mandatory to minimize exposure risks.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield should be worn during procedures with a high risk of splashing.[1] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected for any signs of degradation or punctures before each use.
Skin and Body Protection Laboratory coat.Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.
Respiratory Protection ABEK (EN14387) respirator filter.A NIOSH-approved respirator is necessary when working outside of a fume hood or if ventilation is inadequate.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[1]

Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are readily accessible.[2][3]

  • Don all required personal protective equipment as detailed in the table above.

  • Prepare all necessary equipment and reagents within the fume hood.

Handling and Use:

  • Ground and bond the container and receiving equipment to prevent static discharge.[2]

  • Use only non-sparking, explosion-proof tools and equipment.[2][4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]

  • When transferring, pour the liquid carefully to minimize splashing or the generation of aerosols.

  • Keep the container tightly closed when not in use.[2]

Post-Handling:

  • Upon completion of work, decontaminate all work surfaces and equipment.

  • Wash hands and any potentially exposed skin thoroughly with soap and water.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4][5]

  • Keep containers tightly closed to prevent leakage and contamination.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][4]

Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.[2][6]

  • Do not empty into drains or release into the environment.[2]

  • For spills, absorb the chemical with an inert material like sand, silica gel, or a universal binder, and place it in a suitable, closed container for disposal.[2][7]

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[2][5] Seek medical attention if irritation occurs.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[2]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • In case of fire: Use carbon dioxide, dry chemical, or foam to extinguish.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]

Safe_Handling_Workflow Workflow for Safe Handling of this compound A Preparation B Don PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Work in Fume Hood B->C Step 2 D Handling of Chemical (Weighing, Transferring) C->D Step 3 E Post-Handling Decontamination D->E Step 4 F Waste Disposal E->F Step 5 G Remove PPE F->G Step 6 H Wash Hands G->H Step 7

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.